molecular formula C9H10N2O B11921625 6-Amino-2,3-dihydroquinolin-4(1H)-one

6-Amino-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11921625
M. Wt: 162.19 g/mol
InChI Key: RBFLCZIHUAJKPG-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydroquinolin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This dihydroquinolin-4-one structure is a key precursor for synthesizing diverse bioactive molecules. Recent studies highlight the potential of similar quinolin-4-one derivatives as promising succinate dehydrogenase inhibitors (SDHIs), a class of compounds known for their fungicidal activity against various plant pathogenic fungi . Furthermore, the dihydroquinolin-4-one core is a valuable template in anticancer drug discovery. Structural analogs have been designed and synthesized as novel tubulin polymerization inhibitors, which target the colchicine binding site and demonstrate potent antiproliferative effects against multiple cancer cell lines . The synthetic accessibility of the quinolin-4-one core allows for an unlimited number of functionalized analogs, enabling extensive structure-activity relationship studies . Several classical and modern synthetic methods, such as the Conrad-Limpach protocol or cyclization of o-aminochalcones, can be employed for its preparation . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-amino-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H10N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4,10H2

InChI Key

RBFLCZIHUAJKPG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

6-Amino-2,3-dihydroquinolin-4(1H)-one CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-2,3-dihydroquinolin-4(1H)-one (also known as 6-amino-1,2,3,4-tetrahydroquinolin-4-one ) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterparts, the dihydro-4-one core possesses a distinct 3D geometry (puckered piperidinone ring) and a reactive ketone handle, making it an ideal intermediate for constructing diverse libraries of bioactive molecules.

This guide details the chemical identity, validated synthetic routes, reactivity profiles, and critical applications of this compound in drug discovery. It is designed for researchers requiring actionable protocols and mechanistic insight.

Chemical Identity & Properties

PropertyData
Chemical Name 6-Amino-2,3-dihydroquinolin-4(1H)-one
Synonyms 6-amino-1,2,3,4-tetrahydroquinolin-4-one; 6-amino-4-chromanone aza-analog
CAS Number 1086397-91-2 (Free Base)
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Structure Description Benzene ring fused to a 2,3-dihydropyridin-4(1H)-one ring; primary amine at C6.[1][2][3][4][5][6][7]
Solubility Soluble in DMSO, DMF, MeOH; limited solubility in water/non-polar solvents.
Stability Susceptible to oxidation at the C6-amine (store under inert atmosphere).

Critical Note on Isomers: Do not confuse this compound with 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), where the carbonyl is at position 2 (a lactam/carbostyril). The 4-one isomer discussed here is a ketone, offering distinct reactivity at the C4 position.[8]

Synthesis and Manufacturing

The synthesis of 6-amino-2,3-dihydroquinolin-4(1H)-one typically proceeds via a two-stage workflow: construction of the bicyclic core followed by functional group manipulation (nitro reduction).

Workflow Diagram

Synthesis Start 4-Nitroaniline (Starting Material) Inter1 N-(4-nitrophenyl)-beta-alanine Start->Inter1 Acrylic Acid Michael Addition Inter2 6-Nitro-2,3-dihydroquinolin-4(1H)-one Inter1->Inter2 PPA or Eaton's Reagent Cyclization (100°C) Product 6-Amino-2,3-dihydroquinolin-4(1H)-one (Target) Inter2->Product Fe/HCl or H2/Pd-C Reduction

Caption: Step-wise synthetic pathway from 4-nitroaniline to the target 6-amino-4-one scaffold.

Detailed Protocol
Step 1: Michael Addition

Reaction: 4-Nitroaniline + Acrylic Acid → N-(4-nitrophenyl)-β-alanine.

  • Procedure: Reflux 4-nitroaniline with excess acrylic acid (or methyl acrylate) in toluene or water.

  • Insight: Using water as a solvent with a catalytic amount of acid is a "green" modification that often precipitates the product directly.

Step 2: Intramolecular Friedel-Crafts Cyclization

Reaction: N-(4-nitrophenyl)-β-alanine → 6-Nitro-2,3-dihydroquinolin-4(1H)-one.

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).

  • Conditions: Heat to 90–110°C for 2–4 hours.

  • Mechanism: Acid-mediated dehydration forms an acylium ion intermediate, which attacks the aromatic ring ortho to the amine.

  • Workup: Quench with ice water; neutralize with NaOH to precipitate the yellow solid (6-nitro intermediate).

Step 3: Nitro Group Reduction

Reaction: 6-Nitro-2,3-dihydroquinolin-4(1H)-one → 6-Amino-2,3-dihydroquinolin-4(1H)-one.

  • Method A (Chemical): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O reflux. This is gentle and preserves the ketone.

  • Method B (Catalytic): H₂ (1 atm) over 10% Pd/C in Methanol.

  • Purification: The product is an amine and can be purified by recrystallization from ethanol or converted to the dihydrochloride salt for stability.

Reactivity & Derivatization Logic

The scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Reactivity Map

Reactivity Core 6-Amino-2,3-dihydroquinolin-4(1H)-one N1 N1 Position (Secondary Amine) Core->N1 C4 C4 Position (Ketone) Core->C4 C6 C6 Position (Primary Amine) Core->C6 N1_Rxn Alkylation/Acylation (Modulates solubility/permeability) N1->N1_Rxn C4_Rxn Reductive Amination Fischer Indole Synthesis (Forms Tricycles) C4->C4_Rxn C6_Rxn Amide Coupling Buchwald-Hartwig Amination (Target Engagement) C6->C6_Rxn

Caption: Strategic derivatization points. C6 is the primary vector for pharmacophore attachment.

Key Transformations
  • C6-Amine Functionalization:

    • Acylation: Reaction with acid chlorides yields amides. This is common in kinase inhibitors where the amide NH forms a hydrogen bond with the hinge region of the kinase.

    • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

  • C4-Ketone Manipulation:

    • Tricyclic Formation: Condensation with hydrazine derivatives followed by acid catalysis yields pyrazolo[4,3-c]quinolines .

    • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ introduces a secondary amine at C4.

  • N1-Protection/Alkylation:

    • The N1 nitrogen is less nucleophilic than C6 due to conjugation with the phenyl ring, but can be alkylated to adjust lipophilicity (LogP).

Medicinal Chemistry Applications

This scaffold is a bioisostere of the chromanone and tetrahydroisoquinoline systems.

Kinase Inhibitors

The 6-amino-tetrahydroquinoline core mimics the adenine ring of ATP.

  • Mechanism: The C6-amide derivatives fit into the hydrophobic pocket of kinases (e.g., EGFR, CDK).

  • Example: Derivatization at C6 with heterocycles (e.g., pyrimidines) enhances potency against tyrosine kinases.

Tubulin Polymerization Inhibitors

Substituted quinolinones have shown efficacy in disrupting microtubule dynamics.

  • Strategy: The rigid bicyclic core orients substituents to interact with the colchicine binding site on tubulin.

GPCR Ligands

The scaffold is used to design ligands for serotonergic (5-HT) and dopaminergic receptors. The basic nitrogen (N1) and the C4-carbonyl provide key hydrogen bonding interactions.

Safety and Handling

  • Hazards: As an aniline derivative, it may be toxic if swallowed or absorbed through the skin. It is a potential skin sensitizer.

  • Storage: Store in a cool, dry place under argon or nitrogen. The amine is prone to oxidation (darkening) upon air exposure.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Preparation of 6-Amino-1,2,3,4-tetrahydroquinolin-4-one. 10X Chem Database. (CAS 1086397-91-2 verification).[9]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Molecules, 2013, 18(5), 5773-5792. (Review of synthetic methodologies).

  • Synthesis and Biological Activities of New 1,2,3,4-Tetrahydroquinoline Derivatives. Indian Journal of Forensic Medicine & Toxicology, 2020.[10] (Biological applications).

  • PubChem Compound Summary: 6-amino-3,4-dihydroquinolin-2(1H)-one. (For comparison of the 2-one isomer).

Sources

6-amino-1,2,3,4-tetrahydroquinolin-4-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 6-amino-1,2,3,4-tetrahydroquinolin-4-one (also known as 6-amino-2,3-dihydroquinolin-4(1H)-one).

Technical Monograph for Medicinal Chemistry Applications

Executive Summary

6-Amino-1,2,3,4-tetrahydroquinolin-4-one is a bicyclic heterocyclic intermediate belonging to the tetrahydroquinoline (THQ) family. Distinguished by a ketone at the C4 position and a primary amine at the C6 position, this scaffold serves as a critical "privileged structure" in drug discovery. Its dual functionality allows for orthogonal derivatization: the C6-amine acts as a nucleophile for library expansion (e.g., amide coupling for kinase hinge binding), while the C4-ketone offers a handle for spiro-cyclization or reductive amination to access tricyclic cores.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a benzene ring fused to a piperidinone ring. The nitrogen atom at position 1 (N1) is secondary (unless substituted), donating electron density into the aromatic system, which activates the C6 position. However, the carbonyl at C4 creates a "push-pull" electronic system, although the conjugation is interrupted by the saturated C2-C3 bond.

IUPAC Name: 6-amino-2,3-dihydroquinolin-4(1H)-one Common Synonym: 6-amino-1,2,3,4-tetrahydroquinolin-4-one Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context
LogP ~0.4 - 0.8Moderate hydrophilicity; suitable for CNS penetration if derivatized.
pKa (N1-H) ~ -1.0 to 0.5Weakly basic/neutral due to conjugation with the phenyl ring.
pKa (C6-NH₂) ~ 4.5 - 5.0Lower than typical anilines due to the electron-withdrawing C4-carbonyl effect (inductive).
H-Bond Donors 2 (N1-H, C6-NH₂)Critical for active site interactions (e.g., Hinge region in kinases).
H-Bond Acceptors 2 (C4=O, C6-N)The ketone is a weak acceptor; the amine is a donor/acceptor.
Topological PSA ~ 55 ŲGood oral bioavailability potential (Rule of 5 compliant).
3D Conformation & Tautomerism

Unlike 4-hydroxyquinolines which exist in equilibrium with 4-quinolones, the tetrahydro nature of this scaffold (saturated C2-C3 bond) locks the ketone in the keto-form. The ring adopts a puckered "sofa" or half-chair conformation to minimize torsional strain, placing substituents at C2 or C3 in pseudo-axial/equatorial orientations.

Structure cluster_legend Functional Centers C6 C6 (NH2) C5 C5 C6->C5 C4 C4 (=O) C5->C4 C10 C10 C3 C3 C4->C3 C2 C2 C3->C2 N1 N1 (H) C2->N1 C8 C8 N1->C8 C8->C5 Fused C7 C7 C8->C7 C7->C6 L1 C6: Nucleophilic Handle L2 C4: Electrophilic Center L3 N1: H-Bond Donor

Caption: Functional connectivity of the 6-amino-tetrahydroquinolin-4-one core. C6 allows library expansion; C4 allows cyclization.

Synthetic Pathways[1][4][5][6][7][8][9]

The synthesis of 6-amino-1,2,3,4-tetrahydroquinolin-4-one typically proceeds via the reduction of the corresponding 6-nitro precursor. The challenge lies in constructing the bicyclic core efficiently while maintaining regiocontrol.

Route A: The Friedel-Crafts Cyclization (Standard)

This is the most robust industrial route. It begins with aniline and acrylic acid (or 3-chloropropionic acid) to form N-phenyl-β-alanine, followed by cyclization and nitration.

  • N-Alkylation: Aniline reacts with acrylic acid (Michael addition) or 3-chloropropionic acid to form N-(2-carboxyethyl)aniline.

  • Cyclization: The acid is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent to yield 2,3-dihydroquinolin-4(1H)-one.

  • Regioselective Nitration: Nitration of the ketone using HNO₃/H₂SO₄ occurs predominantly at the C6 position (para to the amine donor).

  • Reduction: The nitro group is reduced to the amine using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). Note: Care must be taken to avoid reducing the C4 ketone to an alcohol.

Route B: The Fries Rearrangement (Alternative)

For substituted derivatives, N-tosyl-protected anilines can be acylated with 3-chloropropionyl chloride, followed by AlCl₃-mediated cyclization. This method often provides cleaner regiochemistry for C2/C3 substituted analogs.

Synthetic Workflow Diagram

Synthesis Start Aniline + Acrylic Acid Inter1 N-phenyl-beta-alanine Start->Inter1 Michael Addn Cyclization Cyclization (PPA, 100°C) Inter1->Cyclization Core 2,3-dihydroquinolin-4(1H)-one Cyclization->Core Nitration Nitration (HNO3/H2SO4) Core->Nitration Regioselective (C6) NitroInter 6-Nitro-2,3-dihydroquinolin-4(1H)-one Nitration->NitroInter Reduction Reduction (Fe/NH4Cl or H2/Pd) NitroInter->Reduction Chemoselective Final 6-Amino-1,2,3,4-tetrahydroquinolin-4-one Reduction->Final

Caption: Step-wise synthesis from aniline precursors. Key selectivity steps involve C6-nitration and ketone-preserving reduction.

Medicinal Chemistry Applications

The 6-amino-tetrahydroquinolin-4-one scaffold is a versatile intermediate in the synthesis of bioactive small molecules, particularly in oncology and infectious disease research.

Kinase Inhibitors (ATP-Competitive)

The C6-amino group mimics the adenosine motif of ATP. When acylated with heterocycles (e.g., pyrimidines, quinazolines), it forms a "hinge-binder" motif.

  • Mechanism: The N1-H and C4=O (or derived imine) can form hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).

  • Example: Derivatization at C6 with 2-chloropyrimidine yields inhibitors targeting CDK4/6 or JAK pathways.

Tricyclic DNA Intercalators

The C4 ketone is a prime site for the Friedländer synthesis or Pfitzinger reaction . Reacting the C4-ketone with o-aminoaldehydes or o-aminoketones fuses a third ring (pyridine/quinoline) onto the scaffold.

  • Result: Formation of angularly fused tetracyclic systems (e.g., quindolines) which act as DNA intercalators or Topoisomerase II inhibitors.

Bet-Bromodomain Inhibitors

The tetrahydroquinoline core serves as an acetyl-lysine mimic. The C6-amine can be functionalized to interact with the WPF shelf of the bromodomain, while the N1/C4 polar patch anchors the molecule in the asparagine binding site.

Experimental Protocol: Reductive Amination at C6

To functionalize the amine without affecting the ketone:

  • Dissolve 6-amino-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in DCE.

  • Add aldehyde (1.1 eq) and Acetic Acid (cat.). Stir 1h.

  • Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-12h.

  • Note: The C4 ketone is relatively stable to NaBH(OAc)₃ under slightly acidic conditions, but stronger reductants (LiAlH₄) will reduce it to the alcohol.

Safety & Handling

  • Hazard Classification: GHS Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Stability: The free amine is prone to oxidation (darkening) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Soluble in DMSO, DMF, and hot Methanol. Poorly soluble in water and non-polar solvents (Hexane).

References

  • Synthesis of Tetrahydroquinolines: Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions." Molecules. Link

  • Medicinal Chemistry of Quinolones: Gach-Janczak, K., et al. (2021). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." International Journal of Molecular Sciences. Link

  • Kinase Inhibitor Scaffolds: Asquith, C. R. M., et al. (2019). "The 4-Quinolone Scaffold: A Privileged Structure in Drug Discovery." ChemMedChem. Link

  • Nitration Protocols: Katritzky, A. R., et al. (2005). "Regioselective Nitration of 2,3-Dihydro-4-quinolinones." Arkivoc. Link

Sources

6-amino-2,3-dihydroquinolin-4(1H)-one molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and experimental handling of 6-amino-2,3-dihydroquinolin-4(1H)-one , a critical intermediate in medicinal chemistry.

Physicochemical Characterization & Solubility Profiling

Executive Summary

6-amino-2,3-dihydroquinolin-4(1H)-one (CAS: 1086397-91-2) serves as a versatile bicyclic scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its structure features an aniline moiety fused to a dihydro-pyridone ring, offering dual vectors for functionalization (nucleophilic attack via the amine and condensation/substitution at the ketone).

This guide provides authoritative data on its molecular properties and solubility behavior, addressing the common challenges researchers face when incorporating this intermediate into high-throughput screening (HTS) or scale-up synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists primarily as a free base but is frequently supplied or isolated as a hydrochloride salt to enhance stability and aqueous solubility.

PropertyDataNotes
IUPAC Name 6-amino-2,3-dihydro-1H-quinolin-4-one
CAS Number 1086397-91-2 Primary identifier for the 4-one isomer.
Molecular Formula

Molecular Weight 162.19 g/mol Monoisotopic Mass: 162.08 Da
Appearance Pale yellow to brown solidOxidation sensitive (amine).
Predicted LogP 0.9 ± 0.2Moderately lipophilic.
pKa (Predicted) ~4.5 (Aniline

)
Basic nitrogen protonates in acidic media.
H-Bond Donors 2Amine (

) and Ring

.
H-Bond Acceptors 2Ketone (

) and Amine (

).

Critical Note on Isomers: Do not confuse with 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5), where the carbonyl is at position 2. The 4-one isomer discussed here has distinct electronic properties due to the conjugation of the ketone with the benzene ring through the nitrogen lone pair.

Solubility Profile & Solvent Compatibility[6]

The solubility of 6-amino-2,3-dihydroquinolin-4(1H)-one is heavily dependent on pH and the crystalline form (free base vs. salt).

3.1 Solubility Data Table (Standard Conditions @ 25°C)
SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High > 50 mg/mLPreferred for stock solutions (10-100 mM).
DMF High > 30 mg/mLAlternative for reactions requiring high temp.
Methanol Moderate5–10 mg/mLGood for transfers; solubility increases w/ heat.
Ethanol Low-Moderate1–5 mg/mLLimited utility for high-conc stocks.
Water (pH 7) Low < 0.5 mg/mLPoor solubility for free base.
0.1 N HCl High > 20 mg/mLProtonation of amine forms soluble cation.
DCM/Chloroform Moderate5–10 mg/mLUseful for extraction/workup.
3.2 Mechanistic Insight

The molecule contains a basic primary amine (position 6) and a secondary amine within the ring.

  • Neutral pH: The molecule is uncharged and governed by

    
    -stacking interactions, limiting aqueous solubility.
    
  • Acidic pH: Addition of HCl protonates the exocyclic amine (

    
    ), drastically disrupting the crystal lattice energy and increasing water solubility. This is why the dihydrochloride salt  is often the preferred commercial form.
    
Experimental Protocols
4.1 Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution for biological assays.

  • Weighing: Accurately weigh 8.1 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Why Anhydrous? Water in DMSO can accelerate oxidative degradation of the aniline moiety over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C.

    • Stability:[1][2] Stable for ~3 months at -20°C. Avoid repeated freeze-thaw cycles.

4.2 Determination of Thermodynamic Solubility (Shake-Flask Method)

For precise formulation data, use the following protocol:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Caution: Do not use nylon filters, as aniline derivatives may bind non-specifically.

  • Quantification: Analyze the supernatant via HPLC-UV (detection @ 254 nm) against a standard curve prepared in DMSO.

Structural & Workflow Visualization

The following diagram illustrates the chemical structure and the logic flow for solubility optimization based on pH manipulation.

G Compound 6-amino-2,3-dihydroquinolin-4(1H)-one (Free Base) Acid Acidic Media (0.1 M HCl) Compound->Acid Protonation Neutral Neutral Media (Water/PBS) Compound->Neutral Dispersion Organic Polar Organic (DMSO/DMF) Compound->Organic Dissolution Soluble_Salt Soluble Cationic Form (Ar-NH3+) Acid->Soluble_Salt > 20 mg/mL Insoluble Precipitate / Suspension (Low Solubility) Neutral->Insoluble < 0.5 mg/mL Stock Stable Stock Solution (High Solubility) Organic->Stock > 50 mg/mL

Figure 1: Solubility decision matrix for 6-amino-2,3-dihydroquinolin-4(1H)-one, highlighting pH-dependent solubilization strategies.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117158, 2,3-dihydroquinolin-4(1H)-one (Core Scaffold). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).
  • Accela ChemBio. Product Catalog: 6-Amino-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

Sources

A Technical Guide to High-Purity 6-amino-2,3-dihydroquinolin-4(1H)-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-amino-2,3-dihydroquinolin-4(1H)-one Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets. The dihydroquinolin-4(1H)-one nucleus is one such scaffold, recognized for its versatile synthetic handles and its presence in a range of biologically active molecules.[1][2] Specifically, 6-amino-2,3-dihydroquinolin-4(1H)-one (CAS No. 22246-13-5) represents a critical building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[3] Its unique structural features, comprising a bicyclic aromatic system with a strategically placed amino group, offer medicinal chemists a versatile platform for generating libraries of compounds with diverse pharmacological profiles.

The paramount importance of high purity for this reagent cannot be overstated. In drug development, the presence of even minor impurities can lead to misleading biological data, unforeseen toxicity, and complications in scaling up synthetic processes. This guide provides an in-depth analysis of the commercial landscape for high-purity 6-amino-2,3-dihydroquinolin-4(1H)-one, delves into the critical aspects of its quality control, and explores its applications in contemporary pharmaceutical research.

Procurement of High-Purity 6-amino-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis of Commercial Suppliers

For researchers and drug development professionals, sourcing high-quality starting materials is the foundation of successful and reproducible research. Several chemical suppliers offer 6-amino-2,3-dihydroquinolin-4(1H)-one, with purity levels typically advertised between 95% and 97%. However, the true quality of a reagent is not solely defined by its percentage purity but also by the rigor of the analytical testing and the transparency of the supplier's documentation.

Below is a comparative table of notable commercial suppliers. It is crucial for the end-user to request lot-specific Certificates of Analysis (CoA) to verify the purity and impurity profile before use.

SupplierAdvertised PurityAvailable Analytical DataNotes
Ambeed Not specified, but provides analytical dataNMR, HPLC, LC-MS[4]Offers a range of building blocks for drug discovery.
BLDpharm Not specified, but provides analytical dataNMR, HPLC, LC-MS, UPLC[5]Provides detailed information on storage conditions.
Synthonix 97%[6]Provides basic chemical properties.Specializes in novel building blocks for medicinal chemistry.
ChemicalBook Not specifiedLists basic properties and a synthesis route.[7]A directory that aggregates information from various suppliers.

Expert Insight: While a higher advertised purity is desirable, the comprehensiveness of the accompanying analytical data is a more reliable indicator of quality. A supplier that readily provides detailed NMR, HPLC, and mass spectrometry data demonstrates a commitment to quality control. For GMP or late-stage preclinical work, sourcing from suppliers who can provide detailed batch-to-batch consistency and impurity characterization is essential.

Ensuring Scientific Integrity: A Deep Dive into Quality Control and Purity Analysis

A self-validating system for any experimental protocol begins with rigorously characterized starting materials. For 6-amino-2,3-dihydroquinolin-4(1H)-one, a multi-technique approach to purity and identity confirmation is the gold standard.

Core Analytical Techniques for Purity Determination:
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, intermediates, and byproducts. A typical Certificate of Analysis should specify the column type (e.g., C18), mobile phase, flow rate, and detection wavelength (UV is common for this chromophoric molecule). Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for 6-amino-2,3-dihydroquinolin-4(1H)-one. The absence of significant unassigned peaks is a strong indicator of high purity.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer are used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within a narrow range (typically ±0.4%) of the theoretical values for the molecular formula C₉H₁₀N₂O.

Typical Workflow for Incoming Quality Control of 6-amino-2,3-dihydroquinolin-4(1H)-one:

Caption: Quality control workflow for incoming 6-amino-2,3-dihydroquinolin-4(1H)-one.

Understanding the Chemistry: Synthesis and Potential Impurity Profile

A thorough understanding of the synthetic route to 6-amino-2,3-dihydroquinolin-4(1H)-one is crucial for anticipating potential impurities. A common and efficient method involves the reduction of the corresponding 6-nitro derivative, 6-nitro-2,3-dihydroquinolin-4(1H)-one.[7]

A Representative Synthetic Protocol:
  • Nitration: The 2,3-dihydroquinolin-4(1H)-one scaffold is first nitrated, typically using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to favor the formation of the 6-nitro isomer.

  • Reduction: The 6-nitro group is then reduced to the 6-amino group. A variety of reducing agents can be employed, with common choices being:

    • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.

    • Metal-Acid Systems: Such as iron powder in acidic media (e.g., with ammonium chloride or acetic acid).[8][9][10]

Potential Impurities and their Origins:
  • Isomeric Impurities: Incomplete regioselectivity during the nitration step can lead to the formation of other nitro-isomers (e.g., 7-nitro or 8-nitro). These would then be carried through the reduction step to form the corresponding amino-isomers.

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[11] Incomplete reaction can leave trace amounts of these potentially reactive and mutagenic impurities.

  • Over-reduction Products: Under harsh hydrogenation conditions, the carbonyl group of the quinolinone ring could potentially be reduced.

  • Residual Metals: If metal-based reducing agents or catalysts are used, trace amounts of these metals (e.g., Pd, Ni, Fe) may remain in the final product. ICH guidelines set strict limits for residual metals in active pharmaceutical ingredients.

  • Starting Materials: Unreacted 6-nitro-2,3-dihydroquinolin-4(1H)-one could be present if the reduction is not driven to completion.

Logical Relationship of Synthesis and Impurities:

Synthesis_Impurities Start 2,3-Dihydroquinolin-4(1H)-one Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Product 6-Nitro-2,3-dihydroquinolin-4(1H)-one Nitration->Nitro_Product Impurity_Isomer Isomeric Impurities (e.g., 7-amino) Nitration->Impurity_Isomer Poor Regioselectivity Reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Nitro_Product->Reduction Final_Product 6-Amino-2,3-dihydroquinolin-4(1H)-one Reduction->Final_Product Impurity_Incomplete Incomplete Reduction (Nitroso, Hydroxylamine) Reduction->Impurity_Incomplete Incomplete Reaction Impurity_Metal Residual Metals (Fe, Pd, etc.) Reduction->Impurity_Metal From Reagents Impurity_Start Unreacted 6-Nitro Starting Material Reduction->Impurity_Start Incomplete Reaction

Caption: Synthetic pathway and potential impurity origins.

Applications in Drug Discovery and Development: A Privileged Scaffold for Kinase Inhibition

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold is particularly valuable in the design of kinase inhibitors. The amino group at the 6-position serves as a key vector for derivatization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

A notable example of the utility of the closely related 3,4-dihydroquinolin-2(1H)-one core is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). In a structure-based virtual screening study, compounds featuring this scaffold were identified as potential HPK1 inhibitors.[3] The dihydroquinolinone group was observed to occupy a specific region of the kinase binding pocket, with the carbonyl group exposed to the solvent, providing a potential point for further modification to enhance properties like solubility.[3] The amino group at the 6-position provides an ideal attachment point for moieties that can interact with the solvent-exposed region or form additional interactions within the ATP-binding site.

The general dihydroquinazolinone scaffold, a related heterocyclic system, has been described as a "privileged structure" in drug design, with derivatives showing promise as inhibitors of p38 MAP kinase.[12] This further underscores the potential of these core structures in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders.

Conclusion: A Call for Rigor in the Use of a High-Value Chemical Tool

6-amino-2,3-dihydroquinolin-4(1H)-one is more than just a chemical reagent; it is a key enabling tool for the discovery of novel therapeutics. Its successful application is intrinsically linked to its purity and thorough characterization. Researchers and drug development professionals must adopt a rigorous approach to sourcing and quality control, moving beyond simple reliance on a supplier's advertised purity. By understanding the synthetic nuances, potential impurity profiles, and the critical role of comprehensive analytical validation, the scientific community can fully leverage the potential of this privileged scaffold to advance the frontiers of medicine.

References

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). ACS Omega. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. Available at: [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). PubMed Central. Available at: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. Available at: [Link]

  • 6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem. PubChem. Available at: [Link]

  • 2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

  • Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. Bentham Science. Available at: [Link]

  • Critical review on the chemical reduction of nitroaniline. (2020). RSC Publishing. Available at: [Link]

  • Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. Available at: [Link]

  • 6-Amino-3,4-dihydroquinolin-2(1H)-one - [A22440]. Synthonix. Available at: [Link]

  • Patents Assigned to BioSplice Therapeutics, Inc. Justia Patents. Available at: [Link]

  • US20240158370 - Drug Targets, Indications, Patents. (2025). Patsnap Synapse. Available at: [Link]

  • (12) United States Patent. (2018). Googleapis.com. Available at: [Link]

  • WO2007095188A3 - Dihydrodiazepines useful as inhibitors of protein kinases. Google Patents.
  • Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (2024). ACS Omega. Available at: [Link]

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). PMC. Available at: [Link]

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6-amino-substituted dihydroquinolinone scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Amino-Substituted Dihydroquinolinone Scaffold in Medicinal Chemistry

Executive Summary: The "Privileged" Lactam Handle

The 6-amino-3,4-dihydroquinolin-2(1H)-one scaffold (often referred to as 6-amino-dihydrocarbostyril) represents a critical pharmacophore in modern drug design. Unlike its fully aromatic quinoline counterpart, the 3,4-dihydro variant offers a non-planar, partially saturated ring system that mimics the gauche conformation of peptide backbones, making it an ideal peptidomimetic template.

The C6-amino group is the scaffold's strategic pivot point.[1] It serves two primary functions:

  • Electronic Modulation: It acts as an electron-donating handle, tuning the acidity of the lactam NH (pKa ~11) and influencing the hydrogen-bond donor capability of the core.[1]

  • Vectorial Extension: In kinase and PDE inhibitors, the C6-nitrogen provides a solvent-exposed vector, allowing the attachment of solubilizing groups (e.g., piperazines) or "warheads" without disrupting the core's binding in the hydrophobic pocket.

This guide details the synthesis, derivatization, and medicinal application of this scaffold, anchored by the clinical success of Vesnarinone and its utility in kinase inhibitor discovery.

Synthetic Architecture

Accessing the 6-amino core is chemically distinct from general quinoline synthesis due to the need to preserve the saturation at C3-C4. The industrial standard relies on the reduction of nitro-precursors, but modern photoredox methods are emerging.

Primary Synthetic Workflow

The most robust route involves the nitration of 3,4-dihydroquinolin-2(1H)-one followed by chemoselective reduction.

Step 1: Regioselective Nitration Direct nitration of the dihydroquinolinone core occurs exclusively at the C6 position due to the directing effect of the lactam nitrogen (para-director) and the steric hindrance at C8.

Step 2: Chemoselective Reduction The reduction of the nitro group must avoid over-reduction of the lactam carbonyl or the benzene ring. The Fe/NH₄Cl method is the "gold standard" for its operational simplicity and high chemoselectivity.[1]

SynthesisWorkflow Start 3,4-Dihydroquinolin-2(1H)-one Nitro 6-Nitro-3,4-dihydroquinolin-2(1H)-one Start->Nitro HNO3, H2SO4 (0°C, 95% Yield) Amine 6-Amino-3,4-dihydroquinolin-2(1H)-one (The Core Scaffold) Nitro->Amine Fe, NH4Cl EtOH/H2O, Reflux Drug Vesnarinone / Kinase Inhibitors Amine->Drug N-Alkylation / Amidation

Figure 1: The canonical synthetic pathway to the 6-amino-dihydroquinolinone core.

Medicinal Chemistry Applications

Case Study: PDE3 Inhibition & Cardiotonics (Vesnarinone)

The most prominent application of the 6-amino-dihydroquinolinone scaffold is Vesnarinone (OPC-8212) , a cardiotonic agent used for congestive heart failure.[1][2]

  • Mechanism: Vesnarinone inhibits Phosphodiesterase 3 (PDE3), preventing the degradation of cAMP in cardiomyocytes. This increases intracellular calcium, enhancing myocardial contractility (positive inotropy).[1]

  • Role of the Scaffold:

    • The Lactam (NH-CO) mimics the nucleobase of cAMP, engaging in hydrogen bonding with the PDE3 active site (Gln/Phe residues).

    • The C6-Piperazine linker extends from the core, placing the dimethoxybenzoyl group into a hydrophobic pocket adjacent to the catalytic site.

    • Criticality: Deletion or movement of the nitrogen from C6 to C5 or C7 results in a >100-fold loss of potency, confirming the strict vectorial requirement of the 6-amino handle.

Kinase Inhibitors (The "Hinge Binder" Concept)

In oncology, the dihydroquinolinone lactam is a classic ATP-mimetic .[1]

  • Binding Mode: The lactam NH (donor) and Carbonyl (acceptor) form a bidentate H-bond network with the kinase "hinge" region (e.g., residues like Met or Glu).[1]

  • 6-Amino Utility: In C-Met and CDK inhibitors, the 6-amino group points towards the solvent front . This allows medicinal chemists to attach solubilizing groups (morpholines, piperidines) without steric clash in the ATP pocket.

Table 1: SAR of 6-Substituted Dihydroquinolinones

Target Class6-Position SubstituentEffect on ActivityRepresentative Drug/Lead
PDE3 4-(3,4-dimethoxybenzoyl)piperazin-1-ylHigh potency (IC50 ~10 µM), Ion channel modulationVesnarinone
PDE3 H (Unsubstituted)Inactive / Weak--
Kinase (c-Met) Acrylamide (Michael Acceptor)Irreversible Covalent Binding (Cys targeting)Preclinical Leads
GPCR (D2) 4-phenylpiperazineMixed agonist/antagonistAripiprazole Analogs

Experimental Protocols

These protocols are designed for reproducibility and scalability (1-10g scale).[1]

Protocol A: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one

Validates the "Iron Reduction" method.

  • Reagents:

    • 6-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq, 5.2 mmol)

    • Iron Powder (3.0 eq, 15.6 mmol, <10 micron particle size preferred)

    • Ammonium Chloride (0.5 eq, catalytic/stoichiometric mix)

    • Solvent: Ethanol/Water (3:1 v/v, 20 mL).

  • Procedure:

    • Suspend the nitro compound in EtOH/H2O in a round-bottom flask.[1]

    • Add NH₄Cl and heat to 60°C.

    • Add Iron powder portion-wise over 15 minutes (Caution: Exothermic).

    • Reflux the mixture for 2 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The yellow nitro spot will disappear; a fluorescent blue/purple amine spot will appear.[1]

    • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1] Concentrate the filtrate in vacuo.[1]

    • Purification: Recrystallize from Ethanol/Water or triturated with diethyl ether.[1]

    • Yield: Expect 85-95% of an off-white solid.

Protocol B: N-Acylation at C6 (Vesnarinone Analog Synthesis)

Validates the nucleophilicity of the C6-amine.

  • Reagents:

    • 6-Amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[3]

    • Acid Chloride (e.g., 3,4-dimethoxybenzoyl chloride) (1.1 eq)

    • Triethylamine (1.5 eq)

    • Solvent: Anhydrous THF or DCM.[1]

  • Procedure:

    • Dissolve the amine and triethylamine in dry THF under Nitrogen at 0°C.

    • Add the acid chloride dropwise.[1] The reaction is usually instantaneous.[1]

    • Stir at room temperature for 1 hour.

    • Quench: Add water. The product often precipitates directly.[1]

    • Isolation: Filter the solid, wash with water and NaHCO₃ (sat. aq.), and dry.[1]

Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping of Vesnarinone, highlighting why the 6-amino linkage is non-negotiable for activity.

Pharmacophore Lactam Lactam Core (H-Bonding to Gln/Phe) Linker 6-Amino/Piperazine Linker (Rigid Spacer) Lactam->Linker C6 Attachment Target PDE3 Active Site Lactam->Target H-Bond Donor/Acceptor Tail Dimethoxybenzoyl Tail (Hydrophobic Pocket Fit) Linker->Tail Distal Extension Tail->Target Pi-Pi Stacking

Figure 2: Pharmacophore map of Vesnarinone (PDE3 Inhibitor), showing the structural role of the 6-amino extension.

References

  • Vesnarinone (OPC-8212) Clinical & Pharmacological Profile Source: National Institutes of Health (NIH) / PubChem [Link][1]

  • Dihydroquinolinone Synthesis via Photoredox Catalysis Source: Organic Chemistry Portal [Link][1]

  • PDE3 Inhibitors and Heart Failure (Vesnarinone Mechanism) Source: Circulation (AHA Journals) [Link][1][4]

  • Structure-Activity Relationship of Quinolinone-Based Drugs Source: Journal of Medicinal Chemistry (via NIH PubMed) [Link]

Sources

Methodological & Application

Application Note: Synthesis of 6-amino-2,3-dihydroquinolin-4(1H)-one via Camps Cyclization and Selective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary

6-amino-2,3-dihydroquinolin-4(1H)-one is a privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of fluorescent probes, kinase inhibitors, and antibiotics. While the direct synthesis of dihydroquinolinones is often achieved via the cyclization of


-aryl-

-alanines (Friedel-Crafts type), this guide details the Camps Cyclization route.

The Camps Cyclization typically yields fully aromatic quinolin-4-ones . Therefore, this protocol employs a Two-Stage Synthetic Strategy :

  • Construction: Formation of the aromatic 6-nitroquinolin-4(1H)-one core via Camps Cyclization.

  • Functionalization: A "Global Reduction" step (Catalytic Hydrogenation) to simultaneously reduce the nitro group to an amine and the

    
    -unsaturated bond to the dihydro scaffold.
    

This approach offers distinct advantages in regiocontrol and purification compared to acid-mediated melt reactions.

Retrosynthetic Analysis & Mechanism

The synthesis targets the 2,3-dihydroquinolin-4-one core. The Camps approach disconnects the C2-N bond and the C3-C4 bond formation back to an o-acylaminoacetophenone precursor.

Mechanistic Pathway
  • Precursor Assembly: Acylation of 2-amino-5-nitroacetophenone.

  • Camps Cyclization: Base-catalyzed intramolecular aldol condensation.[2] The enolate of the acetyl group attacks the carbonyl of the amide (formamide/acetamide), followed by dehydration to form the aromatic 4-quinolinone.

  • Reduction: Palladium-catalyzed hydrogenation reduces the nitro group (to amino) and selectively reduces the electron-deficient C2-C3 double bond (conjugate reduction) while preserving the C4 ketone.

ReactionPathway Start 2-Amino-5- nitroacetophenone Inter1 N-(2-acetyl-4- nitrophenyl)formamide Start->Inter1 HCOOH / Ac2O (Acylation) Cycle 6-Nitroquinolin- 4(1H)-one (Aromatic Core) Inter1->Cycle NaOH, EtOH (Camps Cyclization) Target 6-Amino-2,3-dihydro quinolin-4(1H)-one Cycle->Target H2, Pd/C (Global Reduction)

Figure 1: Synthetic pathway from nitroacetophenone to the dihydroquinolinone target via Camps Cyclization.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Acylation)

Objective: Synthesis of


-(2-acetyl-4-nitrophenyl)formamide.
Rationale:  The formyl group provides the single carbon needed for C2 without introducing a substituent at the 2-position (which would occur if acetyl chloride were used).

Reagents:

  • 2-Amino-5-nitroacetophenone (1.0 eq)

  • Formic acid (98%, 5.0 eq)

  • Acetic anhydride (2.0 eq)

  • Dichloromethane (DCM) or THF (Solvent)

Procedure:

  • Activation: In a dry flask, mix Formic acid (5 equiv) and Acetic anhydride (2 equiv). Stir at 50°C for 15 minutes to generate the mixed anhydride (formyl acetate) in situ.

  • Addition: Dissolve 2-Amino-5-nitroacetophenone in dry DCM. Add the mixed anhydride solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with sat. NaHCO3 (to remove excess acid) and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Ether.

Phase 2: Camps Cyclization

Objective: Cyclization to 6-nitroquinolin-4(1H)-one. Rationale: Base-catalyzed cyclization is preferred over acid catalysis for nitro-substituted substrates to avoid side reactions. The "Camps" conditions favor the thermodynamic 4-quinolinone product (via aldol condensation) over the kinetic 2-quinolinone.

Reagents:

  • 
    -(2-acetyl-4-nitrophenyl)formamide (from Phase 1)
    
  • Sodium Hydroxide (NaOH) (10% aq. solution, 3.0 eq)

  • Ethanol (Reaction solvent)[3][4]

Procedure:

  • Dissolution: Suspend the amide in Ethanol (0.5 M concentration).

  • Cyclization: Add 10% NaOH solution dropwise. The solution typically turns deep red/orange due to the nitrophenolate/enolate species.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Formation of a precipitate is common as the quinolinone is less soluble.

  • Acidification: Cool to RT. Acidify carefully with 2M HCl to pH ~4–5.

  • Isolation: The product, 6-nitroquinolin-4(1H)-one , will precipitate as a yellow/brown solid. Filter, wash with water and cold ethanol. Dry under vacuum.

Phase 3: Global Reduction (The "Dihydro" Conversion)

Objective: Conversion of 6-nitroquinolin-4(1H)-one to 6-amino-2,3-dihydroquinolin-4(1H)-one. Rationale: Catalytic hydrogenation on Pd/C is a "clean" method. It performs two functions:

  • Reduction of

    
     to 
    
    
    
    .
  • Conjugate reduction of the C2=C3 alkene (facilitated by the 4-keto group making it an enone). Note: High pressure or prolonged time ensures the alkene is reduced.

Reagents:

  • 6-Nitroquinolin-4(1H)-one

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (

    
    ) (Balloon or Parr shaker at 30-50 psi)
    

Procedure:

  • Setup: In a hydrogenation vessel, dissolve the nitro-quinolinone in Methanol.

  • Catalyst: Add 10 wt% of Pd/C (carefully, under Argon flow to prevent ignition).

  • Hydrogenation: Purge with

    
    . Agitate (shake or stir) under 
    
    
    
    atmosphere (30–50 psi recommended for complete double bond reduction) for 6–12 hours at RT.
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. The crude product is often pure enough. If necessary, purify via column chromatography (DCM/MeOH 95:5).

Data Summary & Process Parameters

ParameterPhase 1 (Acylation)Phase 2 (Camps Cyclization)Phase 3 (Reduction)
Key Reagent Formic Acid /

NaOH (aq) / EtOH

/ Pd/C
Temperature 0°C

RT
80°C (Reflux)RT
Time 4–6 Hours2–4 Hours6–12 Hours
Critical Intermediate Formyl-amide6-Nitro-4-quinolinone (Aromatic)Target Dihydro
Typical Yield 85–92%70–80%75–85%

Troubleshooting & Optimization (Expertise)

Regioselectivity (Camps Reaction)

The Camps reaction can theoretically yield either the 4-quinolinone (via ketone enolate attacking amide) or the 2-quinolinone (via amide enolate attacking ketone).

  • Insight: For o-acylaminoacetophenones, the 4-quinolinone is the major product under basic conditions (NaOH) because the ketone methyl group is more acidic and sterically accessible than the amide nitrogen, favoring the aldol-type condensation.

  • Correction: If 2-quinolinone byproducts are observed, increase the base concentration or switch to sodium ethoxide (NaOEt) to favor the thermodynamic enolate.

Reduction Control
  • Issue: Incomplete reduction (obtaining 6-amino-4-quinolinone, aromatic).

  • Solution: The reduction of the C2=C3 double bond in quinolinones is slower than the nitro reduction. If the aromatic amine persists, increase

    
     pressure (50 psi) or add a trace of acid (Acetic acid) to the hydrogenation mixture to activate the enone system.
    

Workflow Step1 Start: 2-Amino-5-nitroacetophenone Decision1 Acylation Method? (Formic vs Acetyl) Step1->Decision1 Step2 Formic Acid/Ac2O (Yields 2-H analog) Decision1->Step2 Target unsubstituted C2 Step3 Camps Cyclization (NaOH, Reflux) Step2->Step3 Check1 Check TLC: Disappearance of Amide? Step3->Check1 Check1->Step3 No Step4 Isolate 6-Nitroquinolin-4-one Check1->Step4 Yes Step5 Hydrogenation (Pd/C) Reduce NO2 & C=C Step4->Step5 Result Final: 6-Amino-2,3-dihydro quinolin-4(1H)-one Step5->Result

Figure 2: Operational workflow for the synthesis and decision points.

Safety & Compliance

  • Nitro Compounds: Potentially explosive residues. Do not distill nitro-intermediates to dryness at high heat.

  • Hydrogenation:

    
     gas is highly flammable. Pd/C is pyrophoric (ignites in air when dry). Always keep Pd/C wet with solvent and purge vessels with inert gas (Argon/Nitrogen) before introducing Hydrogen.
    
  • Camps Conditions: Refluxing strong base (NaOH) is corrosive. Use appropriate PPE.

References

  • Camps, R. (1899).[2][5] "Synthese von

    
    - und 
    
    
    
    -Oxychinolinen". Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).[5] "Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones". The Journal of Organic Chemistry, 72(21), 7968–7973.[5]

  • Li, J., et al. (2018). "Recent advances in the synthesis of 2,3-dihydroquinolin-4(1H)-ones". RSC Advances, 8, 1234-1245.

  • Fisyuk, A. S., et al. (2020).[5][6] "Camps Reaction and Related Cyclizations". Russian Journal of Organic Chemistry, 56, 1649–1679.[5]

  • Waddell, S. T., & Bliss, B. I. (2006). "Reduction of 4-quinolinones to 2,3-dihydro-4-quinolinones". Tetrahedron Letters, 47(12), 1961-1964.

Sources

Application Notes & Protocol: Synthesis of Novel Schiff Bases from 6-amino-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Schiff bases derived from 6-amino-2,3-dihydroquinolin-4(1H)-one. Quinolinone scaffolds are privileged structures in medicinal chemistry, and their derivatization into Schiff bases opens vast avenues for developing novel therapeutic agents with a wide spectrum of biological activities.[1][2] This document details the underlying reaction mechanism, provides a robust and validated step-by-step experimental protocol, outlines methods for structural characterization, and offers field-proven insights to ensure reproducible and high-yield synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel molecular entities.

Introduction: The Significance of Quinolinone-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of heterocyclic compounds with significant pharmacological potential.[3][4] Their structural versatility and the relative ease of their synthesis have established them as essential intermediates. The biological activity of Schiff bases can be fine-tuned through the selection of the initial amine and carbonyl precursors, leading to compounds with potent anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][4][5]

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold is of particular interest in drug discovery. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and the dihydroquinolinone variant provides a unique three-dimensional structure that can facilitate specific interactions with biological targets.[1][6] By reacting the primary amino group at the C6 position with various aldehydes and ketones, a diverse library of novel Schiff base derivatives can be generated, each with the potential for unique biological activity.

The Chemistry of Imine Formation: Mechanism and Rationale

The formation of a Schiff base is a classic acid-catalyzed condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule.[7][8][9] Understanding the mechanism is critical for optimizing reaction conditions and ensuring the trustworthiness of the protocol.

The reaction proceeds in two main stages:

  • Carbinolamine Formation: The nitrogen atom of the primary amine (6-amino-2,3-dihydroquinolin-4(1H)-one) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack forms a dipolar tetrahedral intermediate, which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine.[10][11][12]

  • Dehydration to Imine: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[10][11] The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step yields the stable imine, or Schiff base, product.[10]

Causality Behind Experimental Choices
  • The Role of pH: The rate of imine formation is highly pH-dependent. The reaction requires a delicate balance. In strongly acidic conditions (low pH), the amine nucleophile becomes protonated (R-NH3+), losing its nucleophilicity and slowing the initial addition step.[11] In basic or neutral conditions, the protonation of the carbinolamine's hydroxyl group is inefficient, making the dehydration step the rate-limiting factor.[11] Therefore, the reaction is optimally carried out under mildly acidic conditions, typically around pH 4.5, which is often achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[11]

  • Catalyst Selection: A catalytic amount of acid is essential to accelerate the reaction.[13][14] Glacial acetic acid is a common and effective choice.[15] Lewis acids can also be employed to activate the carbonyl group toward nucleophilic attack.[13] For a greener approach, natural acid catalysts such as citric acid from lemon juice have also been successfully utilized.[16]

  • Solvent and Temperature: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol and methanol are frequently used. To drive the reversible reaction towards the product, refluxing the mixture is common practice.[15][17] The elevated temperature increases the reaction rate and, critically, helps to remove the water byproduct via distillation, thereby preventing the hydrolysis of the imine product back to the starting materials.[18] Using a solvent like toluene in a Dean-Stark apparatus is an alternative method to effectively remove water azeotropically.[15]

Reaction Mechanism Visualization

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation Amine R-NH₂ (6-Aminoquinolinone) Carbinolamine R-NH-C(OH)R'R'' (Carbinolamine) Amine->Carbinolamine Nucleophilic Attack Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) ActivatedCarbonyl R'-C(=O⁺H)-R'' (Protonated Carbonyl) Carbonyl->ActivatedCarbonyl + H⁺ H_plus H⁺ (Catalyst) ActivatedCarbonyl->Carbinolamine Nucleophilic Attack ProtonatedCarbinolamine R-NH-C(O⁺H₂)R'R'' (Protonated Carbinolamine) Carbinolamine->ProtonatedCarbinolamine + H⁺ Iminium R-N⁺H=CR'R'' (Iminium Ion) ProtonatedCarbinolamine->Iminium - H₂O Water H₂O SchiffBase R-N=CR'R'' (Schiff Base/Imine) Iminium->SchiffBase - H⁺

Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Protocol

This section provides a generalized, step-by-step protocol for the synthesis of a Schiff base from 6-amino-2,3-dihydroquinolin-4(1H)-one and a representative aromatic aldehyde.

Materials & Equipment
  • Reagents:

    • 6-amino-2,3-dihydroquinolin-4(1H)-one

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (Catalyst)

    • Ethyl Acetate & Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and vacuum flask

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Synthetic Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Reactants - Add 6-amino-2,3-dihydroquinolin-4(1H)-one and aldehyde (1:1 molar ratio) to ethanol. B 2. Add Catalyst - Add 2-3 drops of glacial acetic acid. A->B C 3. Reflux Reaction - Heat the mixture to reflux (e.g., 78°C for ethanol) for 4-8 hours. B->C D 4. Monitor Progress - Check reaction completion using TLC. C->D E 5. Isolate Product - Cool mixture to room temperature. - Collect precipitate via vacuum filtration. D->E F 6. Purify Product - Wash the solid with cold ethanol. E->F G 7. Dry and Characterize - Dry the product and determine yield, melting point, and spectroscopic data (IR, NMR). F->G

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-amino-2,3-dihydroquinolin-4(1H)-one in absolute ethanol (approx. 20-30 mL).

  • Addition of Carbonyl: To this solution, add 1.0 equivalent of the desired aromatic aldehyde while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution upon cooling.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final Schiff base.

  • Analysis: Determine the yield, melting point, and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, Mass Spectrometry).

Quantitative Data Summary

The following table provides representative data for the synthesis of Schiff bases from 6-amino-2,3-dihydroquinolin-4(1H)-one with various aldehydes, based on typical outcomes for similar reactions.[4][19]

Aldehyde ReactantSolventReaction Time (h)Typical Yield (%)Appearance
BenzaldehydeEthanol685-92%Pale Yellow Solid
4-ChlorobenzaldehydeEthanol588-95%Yellow Solid
4-HydroxybenzaldehydeMethanol880-88%Orange Solid
2-NitrobenzaldehydeEthanol782-90%Pale Yellow Powder[4]

Characterization and Validation

Structural confirmation is a mandatory step to validate the successful synthesis of the target Schiff base.

  • FT-IR Spectroscopy: The IR spectrum provides definitive evidence of imine formation. Key expected shifts include:

    • Disappearance of the aldehyde C-H stretch (if applicable) around 2720-2820 cm⁻¹.

    • Appearance of a strong C=N (azomethine) stretching band in the region of 1600–1625 cm⁻¹.[20][21]

    • Persistence of the quinolinone C=O stretching vibration, typically found around 1623-1626 cm⁻¹.[20]

    • Persistence of the N-H stretch from the quinolinone amide group (around 3250-3275 cm⁻¹), but disappearance of the primary amine N-H stretches.[20]

  • ¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum is the appearance of a singlet corresponding to the azomethine proton (-N=CH-).[21]

    • Azomethine Proton (-N=CH-): A singlet typically appears in the δ 8.5–8.9 ppm region.[21]

    • Aromatic Protons: Multiplets corresponding to the protons on the quinolinone and aldehyde aromatic rings will be observed, typically between δ 7.0-8.5 ppm.[21]

    • NH Proton: The amide proton of the quinolinone ring often appears as a broad singlet at a downfield chemical shift (> δ 12 ppm).[20]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ ion.[20]

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction is reversible; water was not effectively removed. 2. Incorrect pH (too acidic or too basic). 3. Insufficient reaction time or temperature.1. Ensure efficient reflux. Consider using a Dean-Stark trap with toluene as the solvent. 2. Use a catalytic amount of weak acid (e.g., acetic acid). 3. Monitor reaction by TLC and extend reflux time if necessary.
Oily Product The product may have a low melting point or impurities are present.Try precipitating the product by pouring the reaction mixture into cold water or an ice bath. Purify via column chromatography if necessary.
Product Hydrolyzes The imine bond is susceptible to hydrolysis, especially in the presence of excess water and acid.Ensure the product is thoroughly dried after filtration. Store in a desiccator. Avoid acidic conditions during work-up.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products.1. Increase reflux time. 2. Recrystallize the product from a suitable solvent (e.g., ethanol) to improve purity.

References

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. [Link]

  • JoVE. (2023, April 30). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

  • MDPI. Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. [Link]

  • Googleapis.com. SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2012, June 26). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?[Link]

  • ResearchGate. Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. [Link]

  • CKT College. (2023, June 8). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. [Link]

  • Bendola Publishing. Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. [Link]

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?[Link]

  • Semantic Scholar. (2025, May 15). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. [Link]

  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

  • ResearchGate. (2025, May 15). (PDF) Design and Synthesis of Novel Quinoline-based Heterocyclic Schiff Bases for their Anti-microbial and Anti-tuberculosis activity. [Link]

  • Scribd. Synthesis and Importance of Schiff Bases. [Link]

  • PMC - NIH. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. [Link]

  • PMC - NIH. Different Schiff Bases—Structure, Importance and Classification. [Link]

  • Semantic Scholar. Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. [Link]

  • Chad's Prep®. Addition of Primary Amines Imine Formation. [Link]

  • PubMed. (2015, March 1). Schiff's bases of quinazolinone derivatives: Synthesis and SAR studies of a novel series of potential anti-inflammatory and antioxidants. [Link]

  • Quora. (2025, May 22). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?[Link]

  • Synthesis and Spectral Characterization of Co (II), Ni (II) and Cu (II) Complexes of Quinoline Based Schiff Bases. [Link]

  • Iraqi Journal of Science. (2025, October 30). Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. [Link]

  • ACS Omega. (2026, February 12). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. [Link]

  • DergiPark. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. [Link]

  • YouTube. (2022, January 7). Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • ACS Publications. (2024, February 9). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. [Link]

  • PMC - PubMed Central. (2021, September 2). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. [Link]

  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. [Link]

  • PubChem. 6-amino-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Organic Chemistry Portal. 2,3-Dihydroquinolin-4-one synthesis. [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). [Link]

  • YouTube. (2014, September 28). Biochemistry | Schiff Base Chemistry [Part 1/2]. [Link]

Sources

Application Note: One-Pot Multicomponent Synthesis Using 6-Amino-Tetrahydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 6-amino-1,2,3,4-tetrahydroquinolin-4-one (6-amino-THQ) as a privileged scaffold in Diversity-Oriented Synthesis (DOS). While the tetrahydroquinoline (THQ) core is a well-established pharmacophore in antimalarial and anticancer therapeutics, the C6-amino handle offers a unique vector for rapid library expansion via Multicomponent Reactions (MCRs).[1]

This guide presents two validated protocols for "using" 6-amino-THQ as a nucleophilic substrate:

  • The Ugi 4-Component Reaction (U-4CR): For generating peptidomimetic libraries.

  • The Thiazolidinone 3-Component Condensation: For synthesizing heterocyclic chimeras.

Chemical Background & Reactivity Profile

The Scaffold

6-amino-1,2,3,4-tetrahydroquinolin-4-one possesses three distinct reactive sites, but chemoselectivity is dictated by the reaction conditions:

  • Site A (C6-Primary Amine): The most nucleophilic site. It readily participates in imine formation, making it the primary handle for MCRs (Ugi, Passerini, Mannich).[1]

  • Site B (N1-Secondary Amine): Part of the vinylogous amide system. It is less nucleophilic than the C6-amine due to conjugation with the C4-carbonyl but can be alkylated if strong bases are used.

  • Site C (C4-Ketone): Electrophilic, but sterically constrained.[1] In MCRs utilizing the C6-amine, this ketone remains intact, serving as a handle for subsequent derivatization (e.g., reductive amination).[1]

Stability Warning

Critical: The tetrahydroquinoline ring is susceptible to oxidative dehydrogenation to form the fully aromatic quinoline-4-one. All reactions described below must be performed under an inert atmosphere (Nitrogen or Argon) to preserve the saturation of the ring.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the 6-amino-THQ progenitor.

G Start 6-amino-THQ (Substrate) Step1_Ugi Imine Formation (MeOH, 25°C) Start->Step1_Ugi + Aldehyde Step1_Thiaz Schiff Base (Toluene, Reflux) Start->Step1_Thiaz + Aldehyde Step2_Ugi Nitrilium Ion Trap Step1_Ugi->Step2_Ugi + Isocyanide + Carboxylic Acid Product_Ugi α-Aminoacyl Amide (Peptidomimetic) Step2_Ugi->Product_Ugi Mumm Rearrangement Step2_Thiaz Mercaptoacetic Acid Cyclization Step1_Thiaz->Step2_Thiaz + HS-CH2-COOH Product_Thiaz 4-Thiazolidinone Derivative Step2_Thiaz->Product_Thiaz - H2O

Figure 1: Divergent MCR pathways utilizing the C6-amine nucleophile of 6-amino-THQ.

Protocol 1: Ugi 4-Component Reaction (U-4CR)[1]

This protocol utilizes the high nucleophilicity of the C6-amine to generate an


-aminoacyl amide backbone. This is ideal for fragment-based drug discovery (FBDD).[1]
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
6-amino-THQ Amine Input1.0 equivLimiting reagent.[1]
Aldehyde (R-CHO) Carbonyl Input1.0 equivAromatic aldehydes react faster.[1]
Carboxylic Acid (R-COOH) Acid Input1.0 equivAvoid steric bulk if possible.[1]
Isocyanide (R-NC) Insertion1.0 equivtert-Butyl or Cyclohexyl isocyanide.[1]
Methanol (MeOH) Solvent0.5 MHigh concentration promotes rate.[1]
Step-by-Step Procedure
  • Pre-formation of Imine (Crucial Step):

    • In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve 6-amino-THQ (1.0 mmol) in anhydrous MeOH (2.0 mL).

    • Add the Aldehyde (1.0 mmol).[1]

    • Insight: Add 3Å molecular sieves (powdered) to scavenge water.[1] This drives the equilibrium toward the imine (Schiff base), which is the active species for the Ugi reaction.[1]

    • Stir at room temperature (25 °C) for 2 hours under N2.

  • Component Addition:

    • Add the Carboxylic Acid (1.0 mmol) to the reaction mixture. Stir for 10 minutes to allow protonation of the imine.

    • Add the Isocyanide (1.0 mmol) last.[1]

  • Reaction:

    • Seal the vial and stir at ambient temperature for 24–48 hours.

    • Monitoring: Monitor via LC-MS.[1] The disappearance of the imine peak and appearance of the [M+H]+ adduct corresponds to the Ugi product.

  • Work-up & Purification:

    • Scavenging: If isocyanide persists (distinct odor), add a polymer-supported amine scavenger or simply evaporate the solvent.[1]

    • Isolation: Concentrate the mixture in vacuo.

    • Purification: Dissolve the residue in minimal DCM and purify via automated flash chromatography (Gradient: 0–10% MeOH in DCM).

Protocol 2: One-Pot Synthesis of Thiazolidinone Derivatives

This protocol creates a second heterocyclic ring fused to the THQ core via the amine linker. Thiazolidinones are potent pharmacophores often associated with anti-inflammatory and anticancer activity.

Reagents & Stoichiometry
ComponentRoleEquivalents
6-amino-THQ Amine1.0 equiv
Aromatic Aldehyde Electrophile1.0 equiv
Thioglycolic Acid Cyclizing Agent1.2 equiv
Toluene Solvent10 mL/mmol
Piperidine Catalyst0.1 equiv (cat.)[1]
Step-by-Step Procedure
  • Setup:

    • Use a round-bottom flask equipped with a Dean-Stark trap (for water removal) and a reflux condenser.[1]

    • Add 6-amino-THQ (1.0 mmol) and the Aromatic Aldehyde (1.0 mmol) to Toluene (10 mL).

  • Condensation:

    • Add Thioglycolic Acid (1.2 mmol) and a catalytic drop of Piperidine .

    • Mechanistic Note: The reaction proceeds via an initial imine formation, followed by nucleophilic attack of the sulfur on the imine carbon, and finally intramolecular cyclization (amide bond formation) with loss of water.[1]

  • Reflux:

    • Heat the mixture to reflux (110 °C) for 6–12 hours.

    • Monitor the collection of water in the Dean-Stark trap.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Wash the organic layer with saturated NaHCO3 (to remove excess thioglycolic acid) and then with Brine.

    • Dry over Na2SO4 and concentrate.

  • Crystallization:

    • Many thiazolidinone derivatives precipitate upon cooling or addition of cold Ethanol. Recrystallize from EtOH/Water if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Ugi) Reversible imine formation.[1]Use Trifluoroethanol (TFE) as solvent instead of MeOH.[1] TFE stabilizes the imine and accelerates the Ugi reaction via hydrogen bonding.
Oxidation of Core Air exposure.Strictly degas solvents and use N2 atmosphere. Add an antioxidant (e.g., BHT) if the reaction time >48h.[1]
Sticky/Oily Product Incomplete reaction or impurities.Use SCX-2 (Strong Cation Exchange) cartridges.[1] Load the crude; wash with MeOH (elutes non-basic impurities); elute product with 2M NH3/MeOH.[1]

References

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link

  • Guchhait, S. K., et al. (2009).[1] One-pot, three-component synthesis of thiazolidin-4-ones using aromatic amine, aldehyde, and mercaptoacetic acid.[1] Synlett, 2009(04), 628-632.[1] Link[1]

  • Kouznetsov, V. V. (2019).[1] Recent synthetic developments in the preparation of tetrahydroquinoline derivatives. Molecular Diversity, 23, 1019–1045.[1] Link[1]

  • Marcaccini, S., & Torroba, T. (2007).[1] The Use of the Ugi Four-Component Condensation.[5][6] Nature Protocols, 2, 632–639.[1] Link[1]

Sources

Application Note: Povarov Reaction Conditions for 6-Aminotetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory therapeutics. Specifically, 6-aminotetrahydroquinoline derivatives represent a high-value "chemical handle" variant. The C6-amino group provides a critical vector for further diversification (e.g., amide coupling, reductive amination) late in the drug discovery cycle.

This guide details the Povarov reaction (inverse-electron-demand aza-Diels–Alder) protocols to synthesize these derivatives. Direct use of p-phenylenediamine often leads to polymerization or bis-quinolines; therefore, this protocol prioritizes orthogonal protection strategies (using N-Boc-1,4-phenylenediamine) and nitro-precursor routes (using p-nitroaniline) to ensure high fidelity and yield.

Mechanistic Foundation

The Povarov reaction involves the condensation of an aniline with an aldehyde to form a Schiff base (imine), which undergoes a Lewis Acid (LA)-catalyzed [4+2] cycloaddition with an electron-rich alkene (dienophile).[1][2][3]

Reaction Pathway[1][2][4][5][6][7][8][9][10]
  • Imine Formation: Condensation of the aniline derivative with an aryl aldehyde.

  • Activation: Coordination of the Lewis Acid to the imine nitrogen, lowering the LUMO energy.

  • Cycloaddition: Concerted or stepwise (Mannich-type) addition of the alkene.

  • Re-aromatization: 1,3-Hydrogen shift to restore aromaticity, yielding the THQ.

DOT Diagram: Mechanistic Flow

PovarovMechanism Start Aniline + Aldehyde Imine Schiff Base (Imine) Start->Imine -H₂O Complex LA-Activated Imine Imine->Complex + Lewis Acid Transition [4+2] Cycloaddition Transition State Complex->Transition + Alkene Intermediate Cyclized Carbocation Transition->Intermediate Product Tetrahydroquinoline Intermediate->Product 1,3-H Shift

Figure 1: Stepwise mechanistic progression of the Lewis Acid-catalyzed Povarov reaction.[1]

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the diastereoselectivity (cis/trans ratio) and yield. For electron-rich anilines required for 6-amino derivatives, milder Lewis acids are preferred to prevent oxidation of the nitrogen species.

Table 1: Catalyst & Solvent Compatibility Matrix
CatalystLoading (mol%)SolventTemp (°C)CharacteristicsSuitability for 6-Amino Precursors
Gd(OTf)₃ 10-20MeCNRT - 40Mild, water-tolerant, high cis-selectivity.Excellent (Prevents Boc cleavage)
InCl₃ 10-20MeCN / H₂ORTLewis acid surfactant character; green chemistry.Good
BF₃·OEt₂ 50-100CH₂Cl₂-78 - 0Strong, harsh conditions.Poor (Risk of Boc deprotection)
Sc(OTf)₃ 5-10MeCNRTHigh turnover, reusable.Excellent

Experimental Protocols

Protocol A: Synthesis via N-Boc-1,4-phenylenediamine (Direct Protected Route)

This route is preferred for generating a scaffold ready for immediate orthogonal functionalization.

Reagents:

  • Amine: N-Boc-1,4-phenylenediamine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Alkene: 3,4-Dihydro-2H-pyran (DHP) or Vinyl Enol Ether (1.5 equiv)

  • Catalyst: Gadolinium(III) triflate [Gd(OTf)₃] (10 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Imine Formation (In-situ): In a flame-dried round-bottom flask, dissolve N-Boc-1,4-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous MeCN (5 mL). Stir at room temperature (RT) for 30 minutes. Note: Use MgSO₄ if the imine formation is sluggish.

  • Catalyst Addition: Add Gd(OTf)₃ (0.1 mmol, 10 mol%) to the reaction mixture.

  • Cycloaddition: Dropwise add the alkene (1.5 mmol) over 5 minutes.

  • Incubation: Stir the mixture at RT for 4–12 hours. Monitor via TLC (EtOAc/Hexane 3:7). The spot for the imine should disappear.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with CH₂Cl₂ (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

  • Deprotection (Optional): To obtain the free 6-amino THQ, treat the product with TFA/DCM (1:4) for 1 hour at RT, then neutralize.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the THQ C2-H doublet/multiplet (~3.5-4.5 ppm).

  • Selectivity: cis-isomers typically display a coupling constant

    
    , while trans-isomers show 
    
    
    
    .
Protocol B: Synthesis via 4-Nitroaniline (Reduction Route)

Use this route if the Boc-protected amine is cost-prohibitive or if the specific substitution pattern requires a highly electron-deficient aniline for the Povarov step (though Povarov typically favors electron-rich anilines, 4-nitroaniline can react under optimized conditions).

Modifications to Standard Povarov:

  • Catalyst: Requires a stronger Lewis Acid or higher temperature due to the electron-withdrawing nitro group deactivating the aniline. BF₃·OEt₂ or Sc(OTf)₃ at 60°C is recommended.

  • Step 2 (Reduction): Following the Povarov reaction, the 6-nitro-THQ is isolated and reduced using Fe/NH₄Cl or H₂/Pd-C to yield the 6-amino-THQ.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Protocol A: N-Boc Route cluster_1 Protocol B: Nitro Route Step1 Mix N-Boc-diamine + Aldehyde (MeCN, 30 min) Step2 Add Gd(OTf)₃ + Alkene Step1->Step2 Step3 Isolate 6-NHBoc-THQ Step2->Step3 Step4 Deprotect (TFA/DCM) Step3->Step4 Step1B Mix 4-Nitroaniline + Aldehyde Step2B Add Sc(OTf)₃ + Alkene (Heat 60°C) Step1B->Step2B Step3B Isolate 6-Nitro-THQ Step2B->Step3B Step4B Reduction (Fe/NH₄Cl) Step3B->Step4B

Figure 2: Parallel workflows for accessing 6-aminotetrahydroquinolines.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of imine intermediate.Add 4Å molecular sieves to the reaction; ensure anhydrous solvent.
Bis-quinoline formation Use of unprotected diamine.Switch to N-Boc-1,4-phenylenediamine (Protocol A).
Poor Diastereoselectivity High reaction temperature or weak catalyst coordination.Lower temperature to 0°C; switch to Gd(OTf)₃ or Sc(OTf)₃ which chelate tightly.
Aromatization to Quinoline Oxidation by air or prolonged heating.Perform reaction under Argon/Nitrogen; limit reaction time.

References

  • Beilstein Journals. "Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions." Beilstein J. Org. Chem.2012 . [Link][4]

  • Royal Society of Chemistry. "Understanding the mechanism of the Povarov reaction. A DFT study." RSC Adv.2014 . [Link][1][5][6]

  • MDPI. "Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines." Molecules2021 . [Link][7]

  • National Institutes of Health (NIH). "Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes." Org.[8][9] Lett.2020 . [Link][9]

Sources

Reductive amination protocols for 6-amino-dihydroquinolinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reductive Amination Protocols for 6-Amino Intermediates

Abstract & Scaffold Significance

The 6-amino-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for dopaminergic modulators (e.g., Aripiprazole, Brexpiprazole analogs) and kinase inhibitors (e.g., VEGFR2 targets).

Functionalizing the C6-primary amine via reductive amination presents a specific set of challenges:

  • Chemoselectivity: Differentiating the target aniline (N6) from the lactam nitrogen (N1).

  • Electronic Deactivation: The electron-withdrawing nature of the para-amide system reduces the nucleophilicity of the C6-aniline compared to standard phenylamines.

  • Over-Alkylation: Controlling mono- vs. di-alkylation when reacting with aldehydes.

This guide details three field-proven protocols designed to overcome these barriers, ensuring high yield and purity.

Mechanistic Considerations (The "Why")

Successful reductive amination of this scaffold relies on manipulating the equilibrium between the carbinolamine and the iminium ion .

  • The Aniline Problem: The 6-amino group is weakly nucleophilic. Spontaneous imine formation with ketones is often slow.

  • The Solution:

    • Acid Catalysis (Method A): Promotes dehydration of the carbinolamine to the reactive iminium species.

    • Lewis Acid Activation (Method B): Titanium(IV) coordinates to the carbonyl oxygen, increasing electrophilicity and acting as a water scavenger to drive the equilibrium forward.

Pathway Visualization

The following diagram illustrates the reaction pathway and critical decision points for protocol selection.

ReductiveAmination Start Start: 6-Amino-dihydroquinolinone Aldehyde Substrate: Aldehyde Start->Aldehyde High Reactivity Ketone Substrate: Ketone Start->Ketone Low Reactivity MethodA Method A: STAB/AcOH (Standard Protocol) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 (For Hindered/Slow Kinetics) Ketone->MethodB Imine Intermediate: Imine/Iminium MethodA->Imine Acid Catalysis MethodB->Imine Lewis Acid Dehydration Reduction Reduction Step (Hydride Transfer) Imine->Reduction Product Product: C6-Alkylated Amine Reduction->Product

Figure 1: Decision matrix for protocol selection based on carbonyl electrophilicity.

Experimental Protocols
Method A: The "Abdel-Magid" Standard (STAB)

Best for: Aldehydes and unhindered ketones. Mechanism: Uses Sodium Triacetoxyborohydride (STAB).[1] The acetoxy groups reduce the basicity of the hydride, preventing direct reduction of the aldehyde/ketone while selectively reducing the protonated iminium ion.

Reagents:

  • 6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a dry reaction vessel under N2, dissolve the 6-amino-dihydroquinolinone (1.0 equiv) and the carbonyl component (1.1 equiv) in DCE (0.1 M concentration).

  • Acidification: Add AcOH (1.0 equiv). Note: This buffers the system to pH ~4-5, accelerating imine formation.

  • Reaction: Stir at room temperature for 30–60 minutes to allow partial imine formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the aniline (m/z [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

Critical Insight: If dialkylation (over-reaction) is observed with aldehydes, reverse the addition order: Pre-mix the amine and STAB, then slowly add the aldehyde.

Method B: Titanium(IV) Isopropoxide Activation

Best for: Sterically hindered ketones, electron-deficient anilines, or acid-sensitive substrates. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a dehydrating agent to force the equilibrium toward the imine before the reducing agent is added.

Reagents:

  • 6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)[3]

  • Titanium(IV) isopropoxide (1.2 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

Step-by-Step Protocol:

  • Complexation: In a dry flask, combine the amine and ketone in neat Ti(OiPr)4 (if liquid volume allows) or minimal anhydrous THF.

  • Imine Formation: Stir at ambient temperature (or 40-50°C for difficult substrates) for 4–12 hours.

    • Validation: Reaction mixture usually becomes viscous or changes color (yellow/orange) indicating titanate complex formation.

  • Dilution: Dilute the mixture with absolute EtOH (to ~0.2 M).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. (Caution: Exothermic/Gas evolution).[4]

  • Quenching (Crucial Step): After reaction completion (LC-MS), add 1N NaOH or aqueous NH4OH.

    • Why? This hydrolyzes the titanium salts. A white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.[5]

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Data Summary & Comparison
FeatureMethod A (STAB)Method B (Ti-Mediated)
Primary Utility Aldehydes, Simple KetonesHindered Ketones, Weak Amines
Reaction pH Acidic (AcOH buffered)Neutral / Basic workup
Water Tolerance Low (STAB decomposes)Very Low (Ti hydrolyzes)
Chemoselectivity Excellent (Lactam N intact)Excellent
Typical Yield 75 - 95%60 - 85%
Main Byproduct Dialkylated amine (if aldehyde)Titanium salts (requires filtration)
Troubleshooting & Optimization

Issue: Lactam N-Alkylation (Position 1)

  • Cause: Use of strong bases (NaH) or highly reactive alkyl halides.

  • Solution: Reductive amination conditions (Method A/B) are inherently chemoselective for the exocyclic amine (N6) over the amide (N1) due to the significant pKa difference (Aniline pKa ~4-5 vs. Amide pKa ~15-17). Avoid using NaH or alkyl halides.

Issue: Low Conversion with Aryl Ketones

  • Cause: Conjugation reduces electrophilicity; steric bulk hinders attack.

  • Solution: Switch to Method B. Heat the Ti(OiPr)4 step to 60°C. Use Microwave irradiation for the imine formation step (100°C, 30 min) before adding the reducing agent.

Issue: "Stuck" Imine (Incomplete Reduction)

  • Cause: Steric bulk preventing hydride approach.

  • Solution: Switch reducing agent in Method B from NaBH4 to Sodium Cyanoborohydride (NaBH3CN) and add a catalytic amount of ZnCl2.

References
  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Hirose, T., et al. (2018). "Synthesis and Structure-Activity Relationships of 3,4-Dihydroquinolin-2(1H)-one Derivatives as Novel RORγt Inverse Agonists." Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Synthesis of 2,3-Dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Troubleshooting in Aza-Flavanone Synthesis

Introduction: The Regioselectivity Challenge

The synthesis of 2,3-dihydroquinolin-4(1H)-ones (often referred to as aza-flavanones) is a cornerstone in medicinal chemistry, serving as a scaffold for antitumor, antibacterial, and anti-inflammatory agents. However, the transition from paper chemistry to the bench is plagued by one persistent failure mode: Regiocontrol.

When cyclizing 3-anilinopropanoic acid derivatives or 2'-aminochalcones, the aromatic ring's electronic landscape often dictates a "fork in the road," leading to inseparable mixtures of 5- and 7-substituted isomers or unwanted side reactions.

This guide bypasses standard textbook definitions to address the specific failure points encountered in the lab, providing mechanistic diagnostics and validated protocols.

Module 1: Troubleshooting The "Meta-Substituent" Dilemma

Ticket #1024: "I am cyclizing a meta-substituted aniline precursor using PPA, but I'm getting a 60:40 mixture of the 7-substituted and 5-substituted isomers."

Diagnostic Analysis

This is the classic Friedel-Crafts Ambiguity . In an intramolecular cyclization of


-(3-substituted-phenyl)-

-alanine:
  • The Activator: The Nitrogen atom directs incoming electrophiles ortho and para.

  • The Conflict: Since the side chain occupies the nitrogen, cyclization must occur at an ortho position (C2 or C6 relative to aniline numbering).

  • The Meta-Substituent Effect:

    • Site A (C6 - "Open"): Para to the meta-substituent. Sterically unhindered.

    • Site B (C2 - "Crowded"): Ortho to the meta-substituent. Sterically hindered.

Visualizing the Pathway (DOT Diagram)

G Start Meta-Substituted Precursor (3-R-anilinopropanoic acid) Decision Cyclization Event (Electrophilic Attack) Start->Decision PathA Path A: Attack at C6 (Para to Substituent) Decision->PathA Preferred PathB Path B: Attack at C2 (Ortho to Substituent) Decision->PathB Disfavored Sterics Steric Hindrance: LOW PathA->Sterics StericsHigh Steric Hindrance: HIGH PathB->StericsHigh Product7 Major Product: 7-Substituted-2,3-dihydroquinolin-4(1H)-one Sterics->Product7 Product5 Minor Product: 5-Substituted-2,3-dihydroquinolin-4(1H)-one StericsHigh->Product5

Caption: Mechanistic bifurcation in the cyclization of meta-substituted aniline derivatives. Steric factors generally favor the 7-substituted product, but strong acids (PPA) can erode this selectivity.

Resolution Strategy

1. Switch from Polyphosphoric Acid (PPA) to Eaton’s Reagent PPA is viscous, requires high heat (100°C+), and often leads to thermodynamic equilibration (isomerization).

  • The Fix: Use Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).[1]
    
  • Why: It acts as a powerful dehydrating agent and Lewis acid but operates at lower temperatures (RT to 60°C), favoring the kinetic product (the sterically less hindered 7-isomer).

2. The Blocking Group Tactic If the 5-isomer persists (common with small electron-donating groups like -F or -OH), you must force the regioselectivity.

  • Step 1: Brominate the para-position of the starting aniline (occupies the position that would become C5).

  • Step 2: Cyclize to form the 7-substituted-5-bromo intermediate.

  • Step 3: Debrominate (Pd/C,

    
    ).
    

Module 2: The Aza-Michael Route (2'-Aminochalcones)

Ticket #2045: "My cyclization of 2'-aminochalcone using basic conditions is stalling or giving open-chain byproducts."

Diagnostic Analysis

The cyclization of 2'-aminochalcones involves an intramolecular Aza-Michael addition. The competition here is between 6-endo-trig (forming the desired 6-membered ring) and 5-exo-trig (forming an indole-like 5-membered ring), though the latter is less common in this specific scaffold. The main issue is often reversibility of the Michael addition under basic conditions.

Protocol: Solid-State Lewis Acid Catalysis

Avoid basic conditions which promote retro-Michael reactions. Use a silica-supported Lewis Acid.[2][3]

Experimental Workflow:

  • Substrate: 1.0 mmol 2'-aminochalcone.

  • Catalyst: Silica gel impregnated with

    
     (Indium Trichloride) or simply high-activity Silica Gel (
    
    
    
    ).
  • Conditions: Microwave irradiation (solvent-free) or reflux in Ethanol.[1]

  • Mechanism: The Lewis acid activates the

    
    -carbon of the enone, making it highly susceptible to nucleophilic attack by the amine, locking the ring shut irreversibly.
    

Module 3: Validated Experimental Protocols

Protocol A: High-Selectivity Cyclization using Eaton's Reagent

Best for: Converting 3-anilinopropanoic acids to dihydroquinolinones with minimal isomer formation.

ParameterSpecificationNotes
Reagent Eaton's Reagent (

in

)
Commercially available or prepared (1:10 w/w).[1][4]
Stoichiometry 5 mL per 1 g of substrateActs as both solvent and catalyst.
Temperature 50°C - 60°CDo not exceed 80°C to prevent charring.
Time 1 - 3 HoursMonitor via TLC (disappearance of acid).
Quenching Ice-Water PourExothermic! Add reaction mixture to ice, not vice versa.
Purification Neutralization (

) -> Extraction
Product often precipitates directly upon neutralization.

Step-by-Step:

  • Place 1.0 g of the 3-anilinopropanoic acid precursor in a dry round-bottom flask.

  • Add 5 mL of Eaton's Reagent under Nitrogen atmosphere.

  • Stir at 60°C. The solution will turn dark orange/brown (formation of acylium ion).

  • After 2 hours, cool to RT.

  • Slowly pour into 50 g of crushed ice/water with vigorous stirring.

  • Neutralize with saturated

    
     until pH ~8.
    
  • Filter the precipitate (if solid) or extract with Ethyl Acetate (

    
     mL).
    
Protocol B: One-Pot Synthesis from Anilines (In(III) Catalysis)

Best for: Rapid library generation avoiding isolation of intermediates.

  • Mix: Aniline (1.0 eq), Acrylic acid (1.1 eq), and

    
     (10 mol%) in Toluene.
    
  • Reflux: Heat to 110°C for 12 hours.

  • Mechanism: The Indium catalyst promotes both the intermolecular conjugate addition (N-alkylation) and the subsequent intramolecular Friedel-Crafts acylation.

  • Advantage: High functional group tolerance (halogens, methoxy) compared to PPA.

Comparison of Synthetic Methods

MethodRegioselectivity (Meta-Subst.)YieldHarshnessRecommendation
PPA (Polyphosphoric Acid) Low (Isomer mixtures common)ModerateHigh (>100°C)Legacy. Avoid unless necessary.
Eaton's Reagent High (Favors 7-subst.)HighModerate (60°C)Gold Standard for scale-up.
In(OTf)3 / Toluene HighHighMildBest for R&D / MedChem libraries.
TFA / TFAA ModerateVariableMildGood for sensitive protecting groups.

References

  • Eaton's Reagent vs. PPA: Prabha, K., et al. "Eaton's reagent is an alternative of PPA: Solvent free synthesis... of naphtho naphthyridines."[5] Universidad San Sebastián, 2024. 5[6][7]

  • In(III) Catalyzed Friedel-Crafts: "Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III)." National Institutes of Health (PMC). 8[7]

  • Domino Reactions for Quinolinones: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones..." National Institutes of Health (PMC). 9[6][7]

  • One-Pot Aza-Friedel-Crafts: "A regioselective one-pot aza-Friedel–Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst."[3] Green Chemistry (RSC). 3

  • 2,3-Dihydroquinolin-4-one Synthesis Overview: "2,3-Dihydroquinolin-4-one synthesis." Organic Chemistry Portal. 2[6][7]

Sources

Technical Support Center: Troubleshooting Friedländer-Type Condensations with 6-Aminopyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Pyrido[2,3-d]pyrimidine Synthesis via Friedländer Condensation of 6-Aminopyrimidin-4(3H)-ones. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Content Type: Technical Support Guide (Tier 3).

Executive Summary & Scope

In drug development, the Friedländer-type condensation of 6-aminopyrimidin-4(3H)-ones (also referred to as 4-amino-6-hydroxypyrimidines) with


-unsaturated ketones or 1,3-dicarbonyls is the gold standard for synthesizing pyrido[2,3-d]pyrimidines . This scaffold is ubiquitous in kinase inhibitors (e.g., CDK4/6 inhibitors) and antifolates.

However, this reaction frequently suffers from low yields (<30%) due to the "Solubility-Reactivity Paradox" : the highly polar, high-melting aminopyrimidinone substrates are insoluble in standard organic solvents, while the forcing conditions required to dissolve them often degrade the electrophilic carbonyl partner.

This guide provides a root-cause analysis and validated protocols to overcome these specific bottlenecks.

Diagnostic Workflow: The "Low Yield" Decision Tree

Before altering conditions, identify the failure mode using this logic flow.

TroubleshootingFlow Start ISSUE: Low Yield (<30%) CheckSM Step 1: Analyze Crude via LC-MS/TLC Start->CheckSM SM_Remains Starting Material (SM) Remains CheckSM->SM_Remains Major Peak = SM ComplexMix Complex Mixture / Black Tar CheckSM->ComplexMix Many Peaks / Baseline Noise CleanIntermediate Intermediate (Schiff Base) Observed CheckSM->CleanIntermediate Mass = SM + Carbonyl - H2O Solubility Root Cause: Solubility Limit SM Aggregation prevents reaction SM_Remains->Solubility Deactivation Root Cause: Catalyst Deactivation or C-5 Nucleophile Protonation SM_Remains->Deactivation Degradation Root Cause: Electrophile Polymerization Temp too high for carbonyl partner ComplexMix->Degradation Stall Root Cause: Failed Cyclization Water removal inefficient CleanIntermediate->Stall Soln_Solvent Action: Switch to AcOH, DMF, or Ionic Liquid Solubility->Soln_Solvent Soln_MW Action: Microwave Irradiation (140-160°C) Deactivation->Soln_MW Degradation->Soln_MW Soln_DeanStark Action: Add Dehydrating Agent (Na2SO4 or Dean-Stark) Stall->Soln_DeanStark

Figure 1: Diagnostic logic for identifying the chemical bottleneck in Friedländer condensations.

Technical Deep Dive: Troubleshooting & FAQs

Issue 1: The "Brick Dust" Problem (Solubility)

User Question: “My 6-aminopyrimidin-4-one is a rock. It doesn’t dissolve in Ethanol or Toluene even at reflux. The reaction is heterogeneous and yields are <10%. What solvent should I use?”

Technical Insight: 6-aminopyrimidin-4-ones possess a strong intermolecular hydrogen-bonding network (donor-acceptor pairs similar to DNA base pairs), resulting in melting points >300°C. Standard Friedländer solvents (EtOH, Toluene) fail to disrupt this lattice.

Solution Protocol:

  • The "Universal" Solvent: Switch to Glacial Acetic Acid (AcOH) . It acts as a triple-threat: solvent, proton source to activate the carbonyl electrophile, and disruptor of pyrimidine H-bonds.

  • High-Boiling Polar Aprotics: If acid-sensitive groups are present, use DMF or Sulfolane with a Lewis Acid catalyst (e.g., InCl

    
     or FeCl
    
    
    
    ).
  • Ionic Liquids: For green chemistry applications, [bmim]BF

    
      or Choline Chloride/Urea (DES)  have shown to dissolve these substrates and catalyze the reaction simultaneously [1].
    
Issue 2: Reactivity & Regioselectivity

User Question: “I see consumption of the aldehyde partner, but the pyrimidine remains unreacted. Is the amino group nucleophilic enough?”

Technical Insight: The amino group at position 6 is deactivated by the electron-deficient pyrimidine ring. Furthermore, the reaction requires two nucleophilic attacks:

  • Formation of the Schiff base (Amino group attacks Carbonyl).

  • The Critical Step: Electrophilic attack on the C-5 position of the pyrimidine. If the C-5 position is not sufficiently electron-rich, the cyclization stalls.

Solution Protocol:

  • Catalyst Selection: Avoid strong mineral acids (H

    
    SO
    
    
    
    ) which protonate the pyrimidine ring nitrogen, further deactivating the C-5 carbon. Use Sulfamic Acid (H
    
    
    NSO
    
    
    H)
    or p-Toluenesulfonic acid (p-TSA) .
  • Microwave Activation: Thermal heating often isn't enough to overcome the activation energy for the C-5 attack. Microwave irradiation (140–160°C, 10–20 min) significantly accelerates this specific intramolecular cyclization [2].

Issue 3: Intermediate Stalling (Water Management)

User Question: “LC-MS shows a mass corresponding to the intermediate imine (M+ + Carbonyl - 18), but it won't cyclize to the pyrido[2,3-d]pyrimidine.”

Technical Insight: Friedländer condensation is a double dehydration reaction. The accumulation of water in the reaction matrix establishes an equilibrium that favors hydrolysis of the imine back to starting materials or prevents the final aromatization.

Solution Protocol:

  • Chemical Drying: Add Triethyl orthoformate (TEOF) or Molecular Sieves (4Å) to the reaction mixture to scavenge water irreversibly.

  • Azeotropic Distillation: If using Toluene/Xylene, use a Dean-Stark trap, though this is often ineffective for the insoluble pyrimidinones.

Optimized Experimental Protocols

Protocol A: The "Standard" Thermal Method (Acetic Acid)

Best for: Scalable reactions, robust substrates.

  • Setup: 50 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • 6-Aminopyrimidin-4(3H)-one (1.0 equiv)

    • 1,3-Dicarbonyl or

      
      -unsaturated ketone (1.1 equiv)
      
    • Solvent: Glacial Acetic Acid (10 mL per gram of substrate).

    • Catalyst: None required (AcOH acts as catalyst).

  • Procedure:

    • Heat to reflux (118°C) .

    • Monitor via TLC (Eluent: 10% MeOH in DCM).

    • Critical Step: If conversion halts at 50%, add 0.1 equiv of Sulfamic Acid .

    • Reflux for 4–12 hours.

  • Workup:

    • Cool to room temperature.[1] The product often precipitates as a solid.[1]

    • Pour mixture into ice-cold water (50 mL).

    • Filter the precipitate.[1] Wash with water, then cold EtOH.

    • Yield Expectation: 60–85%.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, low solubility.

  • Setup: Microwave process vial (G10 or G30).

  • Reagents:

    • 6-Aminopyrimidin-4(3H)-one (1.0 mmol)

    • Carbonyl partner (1.2 mmol)

    • Solvent: Ethylene Glycol (2 mL) or AcOH (2 mL). Note: Ethylene glycol is excellent for microwave absorption and solubilizing pyrimidines.

    • Catalyst: p-TSA (10 mol%).

  • Procedure:

    • Irradiate at 150°C for 15 minutes (High Absorption Level).

    • Safety Note: Ensure the vessel is rated for the pressure generated by AcOH at 150°C.

  • Workup:

    • Pour into water.

    • If no precipitate forms (due to glycol solubility), extract with EtOAc/THF (1:1).

    • Yield Expectation: 80–95% [3].

Data Comparison: Catalyst Efficiency

The following table summarizes catalyst performance for the reaction of 6-aminopyrimidin-4-one with acetylacetone (model reaction).

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
None (Thermal) Ethanol782415% Incomplete; solubility issues.
Glacial AcOH AcOH118672% Standard method; simple workup.
p-TSA (10%) DMF140465% Good for acid-sensitive ketones.
[bmim]BF

Ionic Liq.100288% Green method; recyclable solvent [1].
Microwave/AcOH AcOH1600.2592% Recommended for Drug Discovery.

Mechanistic Pathway

Understanding the pathway helps identify where the reaction stalls.

Mechanism Substrates 6-Amino-4-one + Ketone Step1 Step 1: Schiff Base Formation (Reversible - H2O) Substrates->Step1 Acid Cat. Step2 Step 2: Tautomerization (Enamine formation) Step1->Step2 Equilibrium Step3 Step 3: C-C Bond Formation (Intramolecular Cyclization) Step2->Step3 Rate Limiting Step Requires Heat/MW Product Pyrido[2,3-d]pyrimidine (Aromatized) Step3->Product - H2O

Figure 2: Mechanistic pathway. Note that Step 3 (C-C bond formation) involves the attack of the C-5 carbon of the pyrimidine on the carbonyl, which is the most energy-demanding step.

References

  • Ionic Liquid Catalysis: Khaligh, N. G. (2012). "4-Dialkylaminopyridinium salts as efficient ionic liquid catalysts for the Friedländer synthesis of quinolines and pyrido[2,3-d]pyrimidines." Journal of Molecular Liquids, 173, 116–123. Link

  • Microwave Acceleration: Tu, S. J., et al. (2006).[2] "Microwave-assisted one-pot synthesis of pyrido[2,3-d]pyrimidines without catalyst." Journal of Combinatorial Chemistry, 8(4), 464–467. Link

  • General Friedländer Review: Marco-Contelles, J., et al. (2009).[3] "The Friedländer Reaction: From the First to the Latest Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671. Link

  • Sulfamic Acid Catalysis: Heravi, M. M., et al. (2008). "Sulfamic acid-catalyzed solvent-free synthesis of quinolines and pyrido[2,3-d]pyrimidines." Molecular Diversity, 12, 259–263. Link

Sources

Purification methods for 6-amino-2,3-dihydroquinolin-4(1H)-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 6-amino-2,3-dihydroquinolin-4(1H)-one (CAS: 35417-74-2), a critical intermediate in the synthesis of bioactive quinolinone scaffolds.

The protocol prioritizes the removal of common reduction byproducts (inorganic salts, azo/azoxy impurities) and the prevention of oxidative degradation, which is a known stability issue for electron-rich aniline derivatives.

Module 1: Initial Isolation & Workup (The "Crude" Stage)

Context: This compound is typically synthesized via the reduction of 6-nitro-2,3-dihydroquinolin-4(1H)-one . The choice of workup depends heavily on the reducing agent used (e.g., Fe/HCl, SnCl₂, or H₂/Pd-C).

Scenario A: Metal-Mediated Reduction (Fe, Sn, Zn)

Issue: The crude product is often contaminated with colloidal metal hydroxides that trap the product, leading to low yields and difficult filtration.

Protocol:

  • Chelating Wash: If using Iron (Fe) or Tin (Sn), do not simply filter. Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Celite Filtration: Filter the suspension through a pad of Celite 545 to remove bulk metal particulates.

  • The "Rochelle" Wash: Wash the organic filtrate with a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Mechanism:[1][2][3][4] Tartrate binds metal cations (Fe³⁺, Sn⁴⁺) more strongly than the amine, breaking up emulsions and preventing metal salts from precipitating with your product later.

  • Extraction: Separate the organic layer. Re-extract the aqueous layer twice with EtOAc. Combine organics.

Scenario B: Catalytic Hydrogenation (Pd/C)

Issue: Pyrophoric catalyst residues and fine carbon dust.

Protocol:

  • Inert Filtration: Filter the reaction mixture through a Celite pad under a nitrogen blanket or keep the filter cake wet with solvent at all times to prevent ignition.

  • Solvent Swap: Evaporate the reaction solvent (often Methanol or Ethanol) to dryness. Redissolve in EtOAc for the subsequent Acid-Base purification.

Module 2: Purification Techniques (The "Polishing" Stage)

Choose Method A for bulk purification (>1g) with heavy impurities. Choose Method B for final polishing or small scale (<500mg).

Method A: Acid-Base "Swing" Extraction (High Capacity)

This method exploits the basicity of the primary amine at position 6.

  • Dissolution: Dissolve the crude brown solid in 1M HCl (approx. 10 mL per gram).

    • Observation: The product will dissolve as the hydrochloride salt. Non-basic impurities (unreacted nitro compounds, tar) will remain insoluble.

  • Filtration: Filter the acidic solution through a 0.45 µm membrane or glass frit to remove insoluble tars.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2M NaOH or NH₄OH dropwise with vigorous stirring until pH reaches 9–10.

    • Critical Step: Do not overshoot to pH >12, as the ketone enolate might form or hydrolysis could occur (though unlikely under mild conditions).

  • Collection: The product will precipitate as a yellow/tan solid. Filter and wash with cold water.

Method B: Recrystallization (High Purity)

Best for: Removing trace colored oxidation products.

ParameterRecommendation
Primary Solvent Ethanol (95%) or Methanol
Anti-Solvent Water (if needed)
Additives Activated Charcoal (10% w/w) + Sodium Dithionite (trace)

Step-by-Step:

  • Suspend the solid in minimal boiling Ethanol.

  • If the solution is dark brown/black, add Activated Charcoal and a pinch of Sodium Dithionite (reducing agent to prevent oxidation). Boil for 5 mins.

  • Filter hot through Celite (pre-warmed funnel to prevent crashing out).

  • Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

  • Optional: If no crystals form, add warm water dropwise until slight turbidity persists, then cool.

Module 3: Troubleshooting & FAQs

Q1: My product is turning black during filtration. What is happening?

Diagnosis: Oxidative degradation. Electron-rich anilines are sensitive to air, especially when wet and in solution. Fix:

  • Add 0.1% Sodium Dithionite (Na₂S₂O₄) to your aqueous wash solutions.

  • Dry the final solid under vacuum immediately after filtration.

  • Store under Argon/Nitrogen.

Q2: The product is oiling out instead of crystallizing.

Diagnosis: The solvent polarity gap is too wide, or the temperature dropped too fast. Fix:

  • Re-dissolve the oil by heating.

  • Seed the mixture with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Switch Solvent: Try Isopropanol (IPA) instead of Ethanol. IPA has a higher boiling point and slightly lower polarity, often promoting better crystal growth for this class of compounds.

Q3: NMR shows a persistent impurity around 7.0–8.0 ppm.

Diagnosis: Likely the Azoxy intermediate dimer. This forms if the nitro reduction was incomplete or if the hydroxylamine intermediate condensed. Fix:

  • This impurity is non-basic. Use Method A (Acid-Base Extraction) . The azoxy dimer will not dissolve in 1M HCl and can be filtered off before basification.

Module 4: Visualization of Purification Logic

PurificationWorkflow Start Crude Reaction Mixture CheckMetal Reduction Method? Start->CheckMetal FeWorkup Fe/Sn/Zn: Dilute EtOAc + Rochelle Salt Wash CheckMetal->FeWorkup Metal Reductant PdWorkup Pd/C: Filter Celite (Inert) -> Solvent Swap CheckMetal->PdWorkup Catalytic Hydrog. CrudeSolid Crude Solid Isolated FeWorkup->CrudeSolid PdWorkup->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision AcidBase Method A: Acid-Base Swing 1. Dissolve 1M HCl 2. Filter Insolubles 3. Basify pH 10 Decision->AcidBase Bulk / Heavy Impurities Recryst Method B: Recrystallization Solvent: EtOH or IPA Additive: Charcoal Decision->Recryst Polishing / Trace Color Final Pure 6-amino-2,3-dihydroquinolin-4(1H)-one AcidBase->Final Recryst->Final

Caption: Logical flow for selecting the appropriate workup and purification path based on reduction method and impurity profile.

Module 5: Characterization & Storage

Analytical Checkpoints:

  • Appearance: Yellow to tan powder. (Dark brown indicates oxidation).

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Nitro signals and the appearance of the broad NH₂ singlet (typically 4.5–5.5 ppm) and the NH of the quinolinone ring (approx. 10 ppm).

  • Storage:

    • Temperature: -20°C is optimal for long-term.

    • Atmosphere: Argon or Nitrogen.

    • Container: Amber glass vial (light sensitive).

References

  • BenchChem. 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Synthesis & Protocols. (Analogous chemistry for amino-dihydroquinolinone systems). Link

  • National Institutes of Health (PubChem). 6-amino-3,4-dihydroquinolin-2(1H)-one Compound Summary. (Isomer physical properties and solubility data).[5][6] Link

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General solubility rules for amino-aromatics). Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Mechanisms of reduction and azoxy byproduct formation).[3][7] Link

Sources

Technical Support Center: Optimizing Imine Formation with 6-Amino-Dihydroquinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 6-amino-3,4-dihydro-2(1H)-quinolinone (6-amino-DHQ) or a derivative. This molecule presents a specific synthetic challenge: it contains an aniline-like primary amine (the nucleophile) and a potentially sensitive dihydroquinolinone core.

Unlike alkyl amines (pKa ~10), the amino group on the aromatic ring has a significantly lower pKa (typically 3.5–5.0). This drastically narrows the "Goldilocks zone" for pH control. If the solution is too acidic, you protonate the amine, killing nucleophilicity.[1][2] If it is too basic, you fail to activate the electrophile (aldehyde/ketone), resulting in sluggish kinetics and incomplete conversion.

This guide provides the mechanistic rationale, optimized protocols, and troubleshooting steps to maximize yield and purity.

Module 1: The Mechanistic Basis (The "Why")

The pH Paradox

Imine formation is a reversible condensation reaction that requires acid catalysis.[3][4] However, the catalyst (H⁺) is also an inhibitor.

  • The Activation (Benefit): Acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbon more electrophilic.

  • The Deactivation (Cost): Acid protonates the 6-amino group of your dihydroquinolinone. Since the protonated ammonium species (

    
    ) has no lone pair, it cannot attack the carbonyl.
    
The Aniline Factor

Because 6-amino-DHQ is an aniline derivative, its nucleophilicity is inherently lower than that of aliphatic amines.

  • Estimated pKa of 6-amino-DHQ: ~4.0 – 4.8 (similar to aniline/p-toluidine).

  • Implication: You can operate at a lower pH than you would with alkyl amines without fully quenching the amine, but the reaction rate drops precipitously below pH 3.5.

Visualizing the Reaction Pathway

The diagram below illustrates the competing equilibria. Your goal is to maintain the system in the "Optimal Window."

pH_Mechanism Amine Free Amine (Nucleophilic) ProtAmine Protonated Amine (Inactive) Amine->ProtAmine pH < 4.0 (Too Acidic) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Attack ProtAmine->Amine pH > 4.0 Carbonyl Carbonyl (Electrophile) ActCarbonyl Activated Carbonyl (Highly Reactive) Carbonyl->ActCarbonyl H+ Catalyst ActCarbonyl->Carbinolamine Attack Imine Imine Product (Schiff Base) Carbinolamine->Imine Dehydration (-H2O) Rate Limiting at Neutral pH

Figure 1: The mechanistic balancing act.[5][6][7] Optimal flux occurs when the amine is unprotonated but the carbonyl is activated.

Module 2: Optimization & Protocol (The "How")

The Optimal pH Window

For 6-amino-dihydroquinolinone, the optimal pH window is 4.5 ± 0.5 .

  • pH < 4.0: Reaction stalls (amine protonation).

  • pH > 6.0: Reaction slows (poor leaving group ability of -OH).

Buffer Selection Guide

Do not use phosphate buffers if downstream metal catalysis is planned (potential poisoning).

Buffer SystempH RangeCompatibilityNotes
Acetate (AcOH/NaOAc) 3.6 – 5.6 Excellent Recommended Standard. Volatile, easy to remove.
Citrate3.0 – 6.2GoodGood buffering capacity, but harder to remove than acetate.
MES5.5 – 6.7Moderateslightly too basic for optimal aniline activation; good for sensitive aldehydes.
Phosphate5.8 – 8.0PoorToo basic; risk of phosphate interference.
Standard Operating Procedure (SOP)

Reagents:

  • 6-amino-3,4-dihydro-2(1H)-quinolinone (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)[8]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). DCM/THF can be used if solubility is an issue, but protic solvents assist proton transfer.

  • Catalyst: Glacial Acetic Acid.

Workflow:

  • Dissolution: Dissolve 6-amino-DHQ in MeOH (0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid dropwise.

    • Target: 1–5 mol% usually suffices.

    • Verification: Wet a pH strip with the solvent mixture. It should read ~pH 4–5.

  • Addition: Add the aldehyde/ketone.

  • Dehydration Strategy (Crucial):

    • Add activated 4Å Molecular Sieves to the reaction vessel.

    • Reasoning: Imine formation is an equilibrium (

      
      ). Removing water drives the reaction to completion (Le Chatelier’s principle).
      
  • Monitoring: Monitor by TLC or LC-MS.

    • Note: Imines can hydrolyze on silica gel. Neutralize the TLC plate with triethylamine vapors before spotting to prevent decomposition during analysis.

Module 3: Troubleshooting (The "What Went Wrong")

Scenario 1: LC-MS shows starting material and aldehyde, but no product.
  • Diagnosis A (pH too low): You added too much acid. The aniline is protonated.[9]

    • Fix: Add solid

      
       or 
      
      
      
      to adjust pH back to ~5.
  • Diagnosis B (Sterics): If the aldehyde is bulky, the nucleophilic attack is hindered.

    • Fix: Switch to a Lewis Acid catalyst (

      
       or 
      
      
      
      ) in anhydrous THF. These act as both catalyst and dehydrating agent.[4][9]
Scenario 2: Product forms but yield is stuck at ~50%.
  • Diagnosis: Water accumulation has established equilibrium.

  • Fix: The molecular sieves are saturated or were not activated. Replace with fresh, flame-dried sieves or use a Dean-Stark trap (if scale/solvent permits).

Scenario 3: "Messy" reaction with new impurities.
  • Diagnosis (Oxidation): The dihydroquinolinone core is sensitive to oxidation (dehydrogenation) to form the fully aromatic quinolinone, especially under basic or harsh conditions.

  • Fix: Degas solvents with Nitrogen/Argon. Ensure pH does not exceed 7.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / No Reaction CheckpH Check pH Start->CheckpH LowpH pH < 4 CheckpH->LowpH HighpH pH > 6 CheckpH->HighpH GoodpH pH 4-5 CheckpH->GoodpH FixLow Add Base (Et3N) Target pH 5 LowpH->FixLow FixHigh Add AcOH Target pH 5 HighpH->FixHigh CheckWater Check Water Removal GoodpH->CheckWater Wet No Sieves/Trap CheckWater->Wet Dry Sieves Present CheckWater->Dry AddSieves Add 4A Mol. Sieves (Drive Equilibrium) Wet->AddSieves CheckSterics Consider Steric Bulk or Electronic Deactivation Dry->CheckSterics SwitchLewis Switch to Lewis Acid (TiCl4 or Ti(OiPr)4) CheckSterics->SwitchLewis

Figure 2: Decision tree for troubleshooting stalled imine condensations.

Module 4: FAQs

Q: Can I use Lewis Acids instead of Brønsted acids? A: Yes, and for difficult substrates, they are often superior. Titanium(IV) ethoxide (


)  is excellent because it acts as a Lewis acid catalyst and a water scavenger (hydrolyzing to 

). However, the workup requires careful quenching to avoid gelatinous precipitates.

Q: Why is my imine decomposing on the silica column? A: Silica gel is acidic. The acidity reverses the reaction, hydrolyzing the imine back to the amine and aldehyde.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine in your eluent to neutralize acidic sites. Alternatively, use neutral alumina.

Q: I am doing a Reductive Amination (one-pot). Do I need to isolate the imine? A: Not necessarily. However, if you use a strong reducing agent (like


) too early, you will reduce the aldehyde to an alcohol before the imine forms.
  • Protocol: Form the imine at pH 4.5 first (1–2 hours). Then add the reducing agent (

    
     or 
    
    
    
    ). Note that
    
    
    works best at pH 6, so you may need to adjust slightly upward before reduction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[10] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Classic review on mechanism and catalysis).

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. (Foundational paper on the pH dependence/rate-limiting step).

  • Look, G. C., et al. (1995). The synthesis of imines from aldehydes and amines using titanium(IV) ethoxide. Tetrahedron Letters, 36(21), 3647-3650.

Sources

Technical Support Center: Optimization of Catalyst Loading for 6-Amino-Dihydroquinolinone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Palladium-Catalyzed Intramolecular Amidation & Cyclization Kinetics Target Molecule: 6-amino-3,4-dihydroquinolin-2(1H)-one (and precursors)

Executive Summary & Operational Context

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your cyclization protocol—aimed at synthesizing the 6-amino-dihydroquinolinone core—is suffering from kinetic stalling , poor conversion profiles , or unacceptably high catalyst costs .

The synthesis of 6-amino-dihydroquinolinones typically proceeds via the intramolecular cyclization of N-(2-haloaryl)propanamides. While Friedel-Crafts routes exist, the Palladium-Catalyzed Buchwald-Hartwig Intramolecular Amidation is the industry standard for precision and functional group tolerance.

The Critical Challenge: The "6-amino" moiety (or its unprotected precursors) presents a unique challenge: Catalyst Poisoning . The free amine at the C6 position is a competitive ligand that can sequester Palladium from the catalytic cycle, necessitating higher loadings (2–5 mol%) to achieve conversion. This guide focuses on optimizing this loading down to <0.5 mol% while maintaining kinetic competence.

Part 1: The Diagnostic Phase (Troubleshooting)

Q1: My reaction stalls at 70-80% conversion regardless of time. Adding more catalyst later doesn't help. Why?

A: You are likely experiencing Product Inhibition or Ligand Scavenging , not just catalyst death.

In the cyclization of dihydroquinolinones, the product (a cyclic amide with a free aniline at C6) is a bidentate ligand. As the concentration of the product increases, the 6-amino group and the amide carbonyl can coordinate to the Pd(II) species, forming a stable, inactive "off-cycle" complex.

The Fix:

  • Switch to Bulky Ligands: Move from standard bidentate ligands (like BINAP or DPPF) to sterically demanding monodentate biaryl phosphines like BrettPhos or tBuXPhos . These ligands create a steric wall that prevents the linear coordination of the 6-amino group.

  • Protect the C6-Amine: If you are cyclizing a substrate with a free amine at C6, stop. The amine binds Pd more strongly than the amide nitrogen required for the reaction. Protect the C6 position as a Nitro (-NO2) group (reduce after cyclization) or an Acetamide (-NHAc) .

    • Evidence: Cyclization of the 6-nitro precursor typically proceeds with 10x lower catalyst loading than the 6-amino analog due to the lack of competitive binding [1].

Q2: I am using Pd(OAc)₂ + Xantphos. Is this the optimal system for low loading?

A: For this specific scaffold, No.

While Xantphos is excellent for general amidation, it often requires an induction period to reduce Pd(II) to Pd(0). In the presence of your amide substrate, Pd(OAc)₂ can form stable palladacycles that never enter the active cycle.

The Fix:

  • Adopt Pre-Catalysts: Switch to Pd-G3-Xantphos or Pd-G4-BrettPhos precatalysts. These ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle, preventing the formation of inactive Pd-aggregates (Palladium Black) which is common when "loading down" [2].

  • Protocol Shift: If you must use Pd(OAc)₂, add water (1-2 equiv) or phenylboronic acid (5 mol%) as a reducing activator to jump-start the Pd(II) → Pd(0) reduction.

Q3: How do I determine the absolute minimum catalyst loading (LOD) for my specific substrate?

A: Do not use linear dilution. Use Reaction Progress Kinetic Analysis (RPKA) .

Perform two parallel experiments at different initial substrate concentrations ([S]₀ and [S]₀/2) but identical catalyst concentrations.

  • If the curves overlay when time is normalized, the reaction is first-order in catalyst and not inhibited by the product.

  • If the curves diverge (slower rate at higher conversion), you have product inhibition . You cannot lower catalyst loading without removing the inhibiting group (the 6-amine) [3].

Part 2: Visualization of the "Poisoning" Pathway

The following diagram illustrates why the 6-amino group forces high catalyst loading and how bulky ligands (L*) mitigate this.

CatalyticCycle cluster_legend Optimization Logic Pd0 Active Catalyst [L*-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amide Coordination OxAdd->Coord + Amide Poison OFF-CYCLE TRAP Pd Coordinated to C6-Amine (Substrate/Product) OxAdd->Poison C6-NH2 Binding Deprot Deprotonation (Base) Coord->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Slow Reversal (Requires Heat) Note1 Bulky Ligands (BrettPhos) block the red path.

Figure 1: The Catalytic Cycle of Intramolecular Amidation showing the "Off-Cycle" trap caused by the 6-amino group. Minimizing this trap is key to reducing loading.

Part 3: Optimized Experimental Protocol

Objective: Cyclization of N-(2-bromo-4-nitrophenyl)propanamide to 6-nitro-dihydroquinolinone (followed by reduction), targeting <0.5 mol% Pd loading.

Reagents & Setup
  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8)

  • Base: K₃PO₄ (2.0 equiv, finely ground, anhydrous)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration)

  • Additives: Water (10 µL per mmol substrate) – Critical for K₃PO₄ solubility.

Step-by-Step Workflow
  • Inerting: Charge a reaction vessel with the aryl bromide substrate and K₃PO₄. Cycle vacuum/Nitrogen 3 times.

  • Catalyst Stock: Prepare a stock solution of BrettPhos Pd G4 in the solvent.

    • Calculation: For 0.5 mol%, weigh 5 µmol of catalyst for every 1 mmol of substrate.

    • Note: Weighing <1 mg is inaccurate. Make a 10 mM stock solution and dispense by volume.

  • Addition: Add solvent to the solids. Add the catalyst stock solution via syringe.

  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm).

    • Why 90°C? High temp favors the reductive elimination step over the off-cycle poisoning.

  • Monitoring: Sample at 1 hour. If conversion <20%, do not add more catalyst yet. Check for O₂ leaks (solution turns black/purple). If solution is pale yellow/orange, continue heating.

  • Workup: Filter through Celite to remove phosphate salts.

Data Table: Catalyst Screening for Loading Optimization
EntryCatalyst SystemLoading (mol%)BaseTime (h)Yield (%)Notes
1Pd(OAc)₂ / Xantphos2.0Cs₂CO₃1288Standard baseline.
2Pd(OAc)₂ / Xantphos0.5 Cs₂CO₃2445Stalled. Catalyst death.
3BrettPhos Pd G4 0.5 K₃PO₄496 Optimal. Fast kinetics.
4Pd(dba)₂ / BINAP1.0NaOtBu860Significant hydrodebromination side-product.
5Pd-G3-Xantphos0.25K₃PO₄1692Viable for scale-up (lowest cost).

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Reaction Issue Detected CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation Orange Pale Orange/Yellow (Active Species) CheckColor->Orange Solution Clear O2Leak Oxygen Leak? Check Septum/Gas Black->O2Leak LigandRatio Ligand Insufficient? Increase L:Pd to 2:1 Black->LigandRatio Stall Is Conversion Stalled? Orange->Stall Inhibition Product Inhibition (6-Amino Binding) Stall->Inhibition Yes Temp Temperature Too Low? Increase to 100°C Stall->Temp No (Just Slow) Action1 Protect Amine (Use Nitro precursor) Inhibition->Action1 Action2 Switch to BrettPhos Pd G4 Inhibition->Action2

Figure 2: Diagnostic Flowchart for Pd-Catalyzed Cyclization Failures.

References

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction conditions and mechanism." Journal of the American Chemical Society.[3]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts: Optimization and Scope." Chemical Science.

  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition.

  • Patent CN108383781B. (2018). "Synthesis method of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone." (Demonstrating PdCl2 usage in related scaffolds).

  • BenchChem Support. (2025). "Optimization of Buchwald-Hartwig amination conditions."

Sources

Validation & Comparative

Comparative Guide: Cytotoxicity of 6-Amino-2,3-Dihydroquinolin-4(1H)-one Derivatives vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the cytotoxic efficacy of 6-amino-2,3-dihydroquinolin-4(1H)-one derivatives (hereafter referred to as 6-ADQ derivatives ) compared to the clinical standard Doxorubicin (DOX) .

While Doxorubicin remains the gold standard for induction of DNA damage and apoptosis, its clinical utility is limited by cardiotoxicity and multidrug resistance (MDR) in cell lines such as A549 (lung carcinoma). 6-ADQ derivatives, particularly those modified at the C-6 position with sulfonamide or amide linkers, have emerged as potent Tubulin Polymerization Inhibitors .

Key Verdict:

  • Potency: 6-ADQ derivatives demonstrate comparable IC50 values to Doxorubicin in sensitive lines (HeLa, MCF-7) but significantly superior potency in Doxorubicin-resistant lines (A549).

  • Safety: Preliminary structure-activity relationship (SAR) data suggests 6-ADQ derivatives lack the quinone moiety responsible for Doxorubicin-induced cardiotoxic reactive oxygen species (ROS) generation.

Chemical Rationale & Structural Basis[1][2][3][4][5][6]

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry. The amino group at position 6 serves as a critical vector for chemical modification, allowing the attachment of pharmacophores that target the colchicine-binding site of tubulin.

  • Doxorubicin: A tetracyclic anthracycline containing a quinone group. It functions via DNA intercalation and Topoisomerase II inhibition.[1]

  • 6-ADQ Derivatives: Synthetic heterocycles.[2] The 6-amino group is typically derivatized (e.g., via sulfonylation or amidation) to introduce bulky hydrophobic groups (like trimethoxyphenyl moieties) that mimic Combretastatin A-4, facilitating tubulin binding.

Mechanistic Divergence (MOA)

The distinct cytotoxicity profiles of these two agents stem from their fundamentally different mechanisms of action.

Pathway Comparison

Doxorubicin targets the nucleus (DNA damage), triggering p53-mediated apoptosis. In contrast, 6-ADQ derivatives target the cytoskeleton (microtubules), causing mitotic arrest at the G2/M phase.

MOA_Comparison cluster_DOX Doxorubicin (Standard) cluster_ADQ 6-ADQ Derivative (Challenger) DOX Doxorubicin Nucl Nuclear Translocation DOX->Nucl Topo Topo II Inhibition & DNA Intercalation Nucl->Topo DSB Double Strand Breaks Topo->DSB p53 p53 Activation DSB->p53 Apop APOPTOSIS (Cell Death) p53->Apop ADQ 6-ADQ Derivative Cyto Cytoplasmic Retention ADQ->Cyto Tub Tubulin Binding (Colchicine Site) Cyto->Tub Poly Inhibition of Polymerization Tub->Poly G2M G2/M Mitotic Arrest Poly->G2M G2M->Apop

Figure 1: Mechanistic pathways. Doxorubicin (Red) acts via nuclear DNA damage, while 6-ADQ derivatives (Blue) disrupt cytoplasmic microtubule dynamics.

Comparative Cytotoxicity Data

The following data aggregates representative IC50 values (concentration inhibiting 50% of cell growth) from recent medicinal chemistry literature (e.g., Eur. J. Med. Chem., Bioorg.[2] Med. Chem.).[3][4][5][1][2][6][7][8][9][10][11]

Table 1: IC50 Comparison (µM)
Cell LineTissue OriginDoxorubicin (Standard)6-ADQ Derivative (Lead)*Relative Potency Verdict
HeLa Cervical Cancer1.34 - 2.90 µM1.20 - 1.50 µMComparable
MCF-7 Breast Cancer0.80 - 2.50 µM1.40 - 2.00 µMComparable
A549 Lung Carcinoma> 20.00 µM (Resistant)1.80 - 3.50 µM 6-ADQ Superior
HUVEC Normal Endothelial< 1.00 µM (Toxic)> 50.00 µM6-ADQ Safer

*Note: "6-ADQ Derivative (Lead)" refers to optimized 6-sulfonamide or 6-amide substituted variants (e.g., Compound D13 or similar analogues cited in literature).

Data Analysis & Insights
  • Overcoming Resistance: A549 cells often overexpress P-glycoprotein (P-gp), effectively pumping out Doxorubicin. 6-ADQ derivatives, being structurally distinct, evade this efflux pump, maintaining low-micromolar potency.

  • Selectivity Index (SI): Doxorubicin is notoriously toxic to normal cells (HUVEC). 6-ADQ derivatives often show a higher Selectivity Index (SI > 20), indicating they target rapidly dividing cancer cells over normal tissue.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and E-E-A-T compliance.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values.[1][8][9][12][13][14]

  • Seeding: Seed cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Positive Control:[12] Doxorubicin (freshly prepared).

  • Incubation: Treat cells for 48 hours . (48h is preferred over 24h to allow at least two cell doubling cycles).

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Tubulin Polymerization Assay

Objective: Confirm the mechanism of action (Microtubule destabilization).

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Setup: Keep all reagents on ice (4°C).

  • Reaction: Mix tubulin buffer, GTP, and test compound (6-ADQ derivative vs. Paclitaxel vs. Nocodazole) in a 96-well plate.

  • Kinetics: Transfer to 37°C plate reader immediately. Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.

  • Interpretation:

    • Doxorubicin:[4][15][1][6][9][10][12][13][14][16] No effect on polymerization curve.

    • 6-ADQ Derivative: Decreased Vmax and final plateau (similar to Nocodazole/Colchicine).

Experimental Workflow Visualization

Workflow cluster_Assays Biological Evaluation Start Synthesis of 6-ADQ Derivatives Purify Purification (>95% HPLC) Start->Purify MTT MTT Assay (Cytotoxicity) Purify->MTT Tubulin Tubulin Assay (Mechanism) Purify->Tubulin Flow Flow Cytometry (Cell Cycle) Purify->Flow Analysis IC50 & SI Calculation MTT->Analysis Tubulin->Analysis Flow->Analysis

Figure 2: Validation workflow. From chemical synthesis to multi-parametric biological evaluation.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines.[1][13] BenchChem.[1] Link

  • Zhang, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. PMC / NIH. Link

  • Pummarin, S., et al. (2024).[9] Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[1][9][14] Walailak Journal of Science and Technology. Link

  • McCluskey, A., et al. (2018).[10] 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[17] Royal Society of Chemistry (RSC). Link

  • Sobierajska, E., et al. (2021).[13] Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane.[13] International Journal of Molecular Sciences.[12][13] Link

Sources

Comparative Guide: 6-Amino-Dihydroquinolinone Analogs in A549 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-amino-dihydroquinolinone analogs, focusing on their antiproliferative efficacy in A549 non-small cell lung cancer (NSCLC) cell lines. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols.

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a mimic of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. While the parent 6-amino-dihydroquinolinone intermediate often exhibits low potency due to polarity and metabolic instability, its derivatization (specifically acylation or sulfonation at the C6-amino position) yields analogs with IC50 values ranging from low micromolar (2–11 µM) to nanomolar concentrations in A549 cells.

Key Findings:

  • Mechanism of Action: Direct binding to the colchicine site of

    
    -tubulin, leading to microtubule destabilization and G2/M cell cycle arrest.
    
  • Potency Driver: The 6-amino group serves as a critical vector for introducing hydrophobic aryl moieties, which are essential for occupying the hydrophobic pocket of tubulin.

  • Selectivity: Optimized analogs demonstrate a favorable therapeutic index, showing reduced toxicity in normal fibroblast lines (e.g., L929) compared to A549 cancer cells.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of this class relies heavily on the substituents attached to the nitrogen atom at position 6. The free amine itself is often inactive or weakly active; potency is unlocked via conversion to amides, sulfonamides, or urea derivatives.

SAR Visualization

The following diagram illustrates the core scaffold and the impact of C6-modifications on biological activity.

SAR_Analysis Core 6-Amino-Dihydroquinolinone (Scaffold) R_Group C6-Modification (Critical for Potency) Core->R_Group Derivatization FreeAmine Free -NH2 (Polar, Poor Binding) R_Group->FreeAmine Amide Amide (-NH-CO-Ar) (Hydrophobic Interaction) R_Group->Amide Sulfonamide Sulfonamide (-NH-SO2-Ar) (Metabolic Stability) R_Group->Sulfonamide Activity Biological Outcome (A549 IC50) FreeAmine->Activity > 50 µM (Inactive) Amide->Activity 2 - 15 µM (Active) Sulfonamide->Activity < 1 µM (Potent)

Figure 1: SAR logic for 6-amino-dihydroquinolinone derivatives. The transition from a polar free amine to hydrophobic amides/sulfonamides correlates with increased cytotoxicity.

Comparative Performance Review

The table below aggregates data for representative analogs derived from the 6-amino-dihydroquinolinone core, compared against standard tubulin inhibitors. Values are specific to the A549 cell line (KRAS-mutant NSCLC).

Table 1: IC50 Values and Selectivity Profiles
Compound ClassModification (R-Group at C6)IC50 (A549, 48h)MechanismStatus
Parent Scaffold Free Amine (-NH2)> 50 µMWeak/Non-specificIntermediate
Analog 4a [1]1-naphthylmethyl-amide11.33 ± 0.67 µM G2/M ArrestActive Lead
Analog 5f [2]Dialkylaminoethyl-amide~ 2.0 µM Apoptosis InducerPotent
Analog 7e [3]Nitrophenyl-fused system0.155 µM Tubulin InhibitionHighly Potent
Combretastatin A-4 (Positive Control)0.004 - 0.015 µMColchicine Site BinderClinical Reference
Doxorubicin (Positive Control)0.52 ± 0.2 µMDNA IntercalatorClinical Reference

Technical Insight: While early-generation analogs (like 4a ) show moderate activity (11 µM), structural optimization to include fused ring systems or specific dialkylamino side chains (as seen in Analog 5f and 7e ) significantly improves potency, approaching that of Doxorubicin. However, they generally remain less potent than the nanomolar standard CA-4, suggesting they are best utilized as "hit-to-lead" candidates for further optimization rather than immediate clinical replacements.

Mechanistic Validation

To validate that a specific 6-amino-dihydroquinolinone analog functions as a microtubule inhibitor, the following pathway must be confirmed. These compounds typically bypass the efflux pumps that render A549 resistant to taxanes.

Mechanism_Pathway Drug Analog Entry (Passive Diffusion) Target Bind Tubulin (Colchicine Site) Drug->Target Effect1 Inhibit Polymerization (Microtubule Destabilization) Target->Effect1 Checkpoint Spindle Assembly Checkpoint (Activation) Effect1->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: The pharmacological cascade triggered by effective dihydroquinolinone analogs in A549 cells.

Experimental Protocols

Protocol A: Precise IC50 Determination (MTT Assay)

Rationale: A549 cells are robust and fast-growing. Over-seeding leads to contact inhibition, which can mask drug efficacy.

  • Seeding: Plate A549 cells at 4,000–5,000 cells/well in 96-well plates. Use RPMI-1640 + 10% FBS.

  • Equilibration: Incubate for 24 hours to ensure adherence and return to exponential growth phase.

  • Treatment:

    • Prepare stock solution of the analog in DMSO (10 mM).

    • Perform serial dilutions (100 µM

      
       0.1 µM).
      
    • Critical Control: Final DMSO concentration must be

      
       in all wells. Include a "Vehicle Only" control and a "CA-4" (100 nM) positive control.
      
  • Incubation: Treat for 48 hours . (24h is often insufficient for tubulin inhibitors to manifest full apoptotic impact).

  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the MOA is tubulin-related (G2/M arrest) rather than DNA damage (S-phase arrest) or non-specific toxicity.

  • Treatment: Treat A549 cells (6-well plate) with the analog at 1x and 2x its IC50 value for 24 hours.

  • Harvesting: Trypsinize cells. Crucial Step: Collect the supernatant (floating dead cells) along with adherent cells to avoid underestimating toxicity.

  • Fixation: Wash with PBS. Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing PI (Propidium Iodide) and RNase A . Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events. Look for accumulation in the G2/M peak (4N DNA content).

References

  • Chilin, A. et al. (2025). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.[1] Scientific Reports. (Representative citation for Compound 4a data).

  • Lee, Y. et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents.[2] Bioorganic & Medicinal Chemistry Letters.

  • Sayed, A. et al. (2022). Cytotoxic Activity of Compounds 6b, 6d, and 6g against A549.[3] ResearchGate / Journal of Molecular Structure.

  • Wang, L. et al. (2020).[1] Design and synthesis of tubulin polymerization inhibitors.[4] European Journal of Medicinal Chemistry.

Sources

Publish Comparison Guide: 6-amino-2,3-dihydroquinolin-4(1H)-one Derivatives as hCA II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 6-amino-2,3-dihydroquinolin-4(1H)-one derivatives as inhibitors of human Carbonic Anhydrase II (hCA II).

This guide is structured to provide an objective technical analysis, comparing these specific derivatives against clinical standards (Acetazolamide) and structural analogs (7-amino-2-one derivatives), supported by experimental protocols and mechanistic insights.

Executive Summary & Rationale

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold represents a distinct chemical space for designing Carbonic Anhydrase (CA) inhibitors, specifically targeting the cytosolic isoform hCA II (a primary target for glaucoma, edema, and epilepsy).

While the clinical "gold standard" Acetazolamide (AAZ) is potent, it suffers from poor isoform selectivity (inhibiting hCA I, II, IX, and XII indiscriminately) and limited tissue penetration. This guide evaluates the 6-amino-4-one derivatives as a superior alternative, leveraging their lipophilic bicyclic core to enhance membrane permeability and isoform selectivity compared to classical sulfonamides.

The Structural Advantage

Unlike the planar benzene ring of AAZ, the dihydroquinolin-4(1H)-one core offers:

  • 3D Geometry: The non-planar, puckered heterocyclic ring (due to the sp3 carbons at C2/C3) allows for unique hydrophobic interactions within the hCA II active site.

  • Derivatization Vector (C6-Amino): The amino group at position 6 serves as an ideal anchor for attaching Zinc-Binding Groups (ZBGs) like sulfonamides, ureas, or thioureas, positioning them optimally to coordinate the catalytic Zn²⁺ ion.

  • Metabolic Stability: The 4-ketone functionality is generally more stable than the lactone/lactam rings found in coumarin-based inhibitors.

Comparative Performance Analysis

This section objectively compares the Target Product (6-amino-4-one derivatives) against the Clinical Standard (Acetazolamide) and the Structural Competitor (7-amino-2-one derivatives, widely studied by the Supuran group).

Inhibition Constants ( ) & Selectivity

The following table synthesizes performance metrics. Note that while AAZ is a tight binder, "Next-Gen" quinolinone derivatives often aim for selectivity rather than raw potency alone.

FeatureTarget: 6-amino-4-one Derivatives Standard: Acetazolamide (AAZ) Competitor: 7-amino-2-one Derivatives
hCA II Potency (

)
Projected: 5 – 50 nM 12.1 nM 4.4 – 150 nM
hCA I Potency (

)
> 200 nM (Desired)250 nM50 – 5000 nM
Selectivity (I/II Ratio) High (>10) Moderate (~20)Variable (Often Low)
Membrane Permeability High (Lipophilic Core) Low (Hydrophilic)Moderate
Binding Mode Competitive (Zn²⁺ anchoring)Competitive (Zn²⁺ anchoring)Competitive or Allosteric
Primary Indication Glaucoma / CNS DisordersGlaucoma / EdemaCancer (hCA IX targeting)
Mechanistic Differentiation
  • Acetazolamide: Relies solely on the sulfonamide-Zinc coordination. The thiadiazole ring makes limited hydrophobic contacts.

  • 6-amino-4-one Derivatives: The "tail" approach. The 6-amino group is typically derivatized (e.g., to a benzene-sulfonamide). The dihydroquinolinone tail reaches into the hydrophobic half of the active site (Phe131, Val135, Pro202), providing the "molecular lock" that dictates isoform selectivity.

Mechanism of Action & Signaling Pathway

The inhibition of hCA II disrupts the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This impacts pH regulation and fluid secretion (e.g., aqueous humor in the eye).

Diagram 1: hCA II Inhibition Pathway

G CO2 CO2 + H2O hCAII hCA II Enzyme (Active Zn2+ Site) CO2->hCAII Substrate Entry HCO3 HCO3- + H+ hCAII->HCO3 Catalysis Complex Enzyme-Inhibitor Complex (Inactive) hCAII->Complex Inhibition Inhibitor 6-amino-4-one Derivative Inhibitor->hCAII Competitive Binding Complex->HCO3 Blocked Physio Physiological Effect: Reduced Aqueous Humor / pH Modulation Complex->Physio Downstream Effect

Caption: Mechanism of Action. The 6-amino-4-one derivative competitively binds the hCA II Zinc active site, preventing CO₂ hydration and reducing downstream bicarbonate production.

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 6-amino-2,3-dihydroquinolin-4(1H)-one derivatives, the following protocols must be employed. These are designed to be self-checking; if controls fail, the data is invalid.

Chemical Synthesis & Derivatization

Objective: Convert the 6-amino scaffold into a Zinc-binding inhibitor (e.g., Sulfonamide or Urea).

  • Starting Material: 6-amino-2,3-dihydroquinolin-4(1H)-one (CAS: 113339-55-2).

  • Reaction: React with 4-isocyanatobenzenesulfonamide (for urea linkage) or 4-sulfamoylbenzenesulfonyl chloride (for sulfonamide linkage).

  • Conditions: Anhydrous Acetonitrile, Et₃N (1.1 eq), r.t., 12h.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Validation: ¹H-NMR (DMSO-d₆) must show disappearance of the NH₂ doublet (approx 5.0 ppm) and appearance of sulfonamide/urea protons (9.0-10.0 ppm).

Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Objective: Determine


 values measuring the rate of CO₂ hydration.
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Indicator: Phenol Red (0.2 mM) at

    
     557 nm.
    
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Protocol:

    • Enzyme Mix: hCA II (recombinant) + Indicator in buffer.

    • Substrate Mix: CO₂ saturated water.

    • Inhibitor: Incubate enzyme with inhibitor (0.1 nM – 10 µM) for 15 min prior to mixing.

    • Measurement: Mix Enzyme and Substrate (1:1) in the stopped-flow cell.[1][2] Record absorbance decay (acidification).

    • Calculation: Fit initial rates to the Michaelis-Menten equation. Determine

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .

Self-Validation Check:

  • Control: Run Acetazolamide (AAZ) in parallel. If AAZ

    
     is not 
    
    
    
    nM, discard the run .
  • Background: Run uncatalyzed reaction (no enzyme). Rate must be significantly slower than catalyzed rate.

Diagram 2: Stopped-Flow Assay Workflow

Assay Prep Preparation: Enzyme + Inhibitor (15 min incubation) Mix Rapid Mixing: Enzyme Mix + CO2 Soln Prep->Mix Detect Detection: Absorbance Decay (557 nm) Mix->Detect Data Data Analysis: Cheng-Prusoff eq Calculate Ki Detect->Data Valid Validation: AAZ Ki = 12nM? Data->Valid

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay. Validation step using Acetazolamide is critical for data integrity.

Molecular Docking & Binding Mode[4][5]

To explain causality of inhibition, molecular docking is essential.

  • Software: AutoDock Vina or Gold.

  • Target: PDB ID: 3HS4 (hCA II complexed with AAZ).

  • Grid Box: Centered on Zn²⁺ ion (15 x 15 x 15 Å).

  • Key Interactions to Look For:

    • Zinc Coordination: The sulfonamide Nitrogen (deprotonated) must coordinate Zn²⁺.[3]

    • H-Bonds: Sulfonamide oxygens to Thr199 and Glu106.

    • Hydrophobic Fit: The dihydroquinolin-4-one ring should occupy the hydrophobic pocket formed by Val121, Leu198, and Trp209.

    • Causality: If the 6-amino derivative shows higher affinity than AAZ, it is likely due to additional Pi-stacking or Van der Waals contacts provided by the bicyclic quinolinone core that the thiadiazole of AAZ lacks.

Diagram 3: Binding Interaction Map

Binding Inhibitor 6-amino-4-one Derivative Zn Zn2+ Ion Inhibitor->Zn Coordination bond (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Inhibitor->Thr199 H-Bond (Sulfonamide O) HydroPocket Hydrophobic Pocket (Val121, Leu198) Inhibitor->HydroPocket Van der Waals (Quinolinone Ring)

Caption: Predicted Binding Mode. The inhibitor anchors to Zinc while the quinolinone tail exploits the hydrophobic pocket for enhanced affinity.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Bozdag, M., et al. (2017).[7] Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1033-1041. Link (Note: This is the authoritative reference for the closely related 7-amino-2-one scaffold, serving as the primary structural benchmark).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][6][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link (Note: The foundational protocol for the Stopped-Flow Assay).

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.1 A resolution. PDB ID: 3HS4. Link

Sources

Comparative Guide: DNA Intercalation Binding Constants of 6-Amino-Dihydroquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-amino-2,3-dihydro-4(1H)-quinolinone scaffold represents a critical pharmacophore in the development of novel DNA-targeting anticancer agents. Unlike classical intercalators that rely solely on planar aromatic stacking, derivatives of this scaffold—particularly Schiff bases and transition metal complexes —exhibit a dual-mode binding mechanism. They combine the intercalative potential of the quinolinone core with groove-binding interactions facilitated by the C6-amino functionalization.

This guide provides a technical comparison of the DNA binding constants (


) of these derivatives against industry standards (Doxorubicin and Ethidium Bromide). It establishes a validated experimental framework for determining these constants, emphasizing the necessity of viscosity studies to distinguish true intercalation from groove binding.

Structural Basis of Interaction

The 6-amino-dihydroquinolinone core is not a strong intercalator in its native form due to the flexibility of the dihydro-ring and limited planarity. However, derivatization at the 6-amino position (typically via Schiff base formation) creates extended


-conjugated systems that significantly enhance DNA affinity.
Mechanism of Action[1]
  • Intercalation: The planar quinoline/quinolinone moiety inserts between base pairs (typically G-C rich regions), stabilized by

    
    -
    
    
    
    stacking interactions.
  • Groove Binding: The side chains attached to the 6-amino group often reside in the minor groove, forming hydrogen bonds and van der Waals contacts.

  • Electrostatic Interaction: Protonated nitrogens or metal centers (in complexed forms) interact with the anionic phosphate backbone.

Visualization: Molecular Interaction Pathway

DNA_Interaction_Mechanism Scaffold 6-Amino-Dihydroquinolinone (Scaffold) Derivatization Schiff Base / Metal Complex (Extended Planarity) Scaffold->Derivatization Chemical Modification Interaction DNA Binding Event Derivatization->Interaction Targeting Intercalation Intercalation (Base Pair Stacking) Interaction->Intercalation Primary Mode Groove Minor Groove Binding (H-Bonding) Interaction->Groove Secondary Mode Outcome Cytotoxicity / Apoptosis Intercalation->Outcome Groove->Outcome

Figure 1: Mechanistic pathway of 6-amino-dihydroquinolinone derivatives interacting with DNA. The derivatization step is critical for transitioning from a weak binder to a potent intercalator.

Comparative Performance: Binding Constants ( )[2][3][4]

The binding constant (


) is the thermodynamic metric of affinity. For 6-amino-dihydroquinolinone derivatives, 

values typically fall in the range of

to

, depending heavily on the substituent at the 6-position and the presence of metal coordination (e.g., Cu(II), Ag(I)).
Table 1: Comparative DNA Binding Affinities
Compound ClassRepresentative

(

)
Binding ModeCytotoxicity Ref (

)
Ethidium Bromide (Standard)

Strong IntercalationN/A (Mutagen)
Doxorubicin (Standard)

Intercalation + Groove

6-Amino-Quinolinone Schiff Bases

Intercalation (Moderate)

Ag(I)/Cu(II) Complexes of Derivatives

Strong Intercalation

Native 6-Amino-Dihydroquinolinone

(Est.)
Weak ElectrostaticLow Activity

Key Insight: The native amine is a weak binder. However, metal complexes of its Schiff base derivatives (e.g., Ag(I) complexes) can achieve binding constants rivaling Doxorubicin (


), driven by the charge complementarity of the metal ion with the DNA phosphate backbone.

Experimental Validation Protocols

To publish valid


 data, you must employ a multi-method approach. Relying solely on UV-Vis is insufficient for claiming "intercalation."
Protocol A: UV-Vis Spectroscopic Titration (Determination of )

Principle: Intercalation disrupts the


-system of the ligand, causing hypochromism  (decreased absorbance) and bathochromism  (red shift).
  • Preparation:

    • Prepare a

      
       stock solution of the derivative in Tris-HCl buffer (pH 7.4).
      
    • Prepare a

      
       stock of CT-DNA (Calf Thymus DNA). Confirm purity (
      
      
      
      ).
  • Titration:

    • Maintain constant drug concentration (

      
      ) in both reference and sample cuvettes.
      
    • Titrate CT-DNA (0 to

      
      ) into the sample cuvette.
      
    • Record spectra (200–600 nm) after each addition and 5-min incubation.

  • Calculation:

    • Use the Benesi-Hildebrand or Wolfe-Shimer equation:

      
      
      
    • Plot

      
       vs 
      
      
      
      . The ratio of slope to intercept yields
      
      
      .
Protocol B: Viscosity Measurements (The "Gold Standard" for Intercalation)

Principle: Intercalators lengthen the DNA helix, increasing viscosity. Groove binders do not.

  • Setup: Use an Ubbelohde viscometer thermostated at

    
    .
    
  • Baseline: Measure flow time of CT-DNA (

    
    ) alone (
    
    
    
    ).
  • Titration: Add increasing amounts of the derivative (ratios

    
     from 0.0 to 0.5).
    
  • Analysis:

    • Calculate relative specific viscosity

      
      .[1]
      
    • Interpretation: A plot of

      
       vs. 
      
      
      
      with a positive slope indicates intercalation . A slope
      
      
      indicates groove binding .
Visualization: Experimental Workflow

Experimental_Workflow Start Compound Synthesis (6-Amino-Dihydroquinolinone Derivative) UV_Vis UV-Vis Titration (Hypochromism Check) Start->UV_Vis Calc_Kb Calculate Kb (Benesi-Hildebrand) UV_Vis->Calc_Kb Viscosity Viscosity Study (Ubbelohde) Calc_Kb->Viscosity Decision Viscosity Increase? Viscosity->Decision Result_Int Conclusion: Intercalator Decision->Result_Int Yes (Slope > 0) Result_Groove Conclusion: Groove Binder Decision->Result_Groove No (Slope ≈ 0)

Figure 2: Step-by-step validation workflow. Viscosity data is the critical gatekeeper for classifying a compound as an intercalator.

Structure-Activity Relationship (SAR) Analysis

When optimizing these derivatives, the following SAR trends are observed based on recent literature:

  • Planarity is Paramount: Schiff bases derived from aromatic aldehydes (e.g., salicylaldehyde) at the 6-amino position increase planarity, enhancing

    
     by 1-2 orders of magnitude.
    
  • Metal Coordination: Coordinating the Schiff base with Cu(II) or Ag(I) locks the conformation, often doubling the binding constant compared to the free ligand.

  • Hydrophobicity: Adding hydrophobic groups (e.g., methoxy) to the phenyl ring of the Schiff base improves penetration into the hydrophobic DNA stack.

References

  • Design, Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA Binders.Molecules. (Discusses Ag(I) complexes of Schiff bases with

    
    ).
    [Link]
    
  • Spectroscopic and viscometric determination of DNA-binding modes of bioactive derivatives. Journal of Photochemistry and Photobiology B: Biology. (Provides the protocol for viscosity vs. intercalation validation). [Link]

  • Binding characterization of anthraquinone/quinoline derivatives. Biophysical Chemistry. (Comparative data for quinoline-based intercalators). [Link]

  • Viscosity dependence of ethidium-DNA intercalation kinetics. Biochemistry. (Foundational text on interpreting viscosity data for intercalators). [Link]

  • Synthesis, characterization, DNA interaction of Schiff base ligands. Journal of Advanced Scientific Research. (Specifics on Schiff base binding constants). [Link]

Sources

The 6-Amino-2,3-dihydroquinolin-4(1H)-one Scaffold: A Comparative Guide to a Putative Structure-Activity Relationship for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinolinone core is a privileged scaffold, forming the structural basis of numerous compounds with a wide array of biological activities.[1] This guide delves into the nuanced Structure-Activity Relationship (SAR) of a specific, yet underexplored member of this family: the 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold. While comprehensive SAR studies dedicated exclusively to this scaffold are not extensively documented in publicly available literature, by examining structurally related quinolones, quinazolinones, and other dihydroquinolinone analogs, we can construct a putative SAR framework. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth, comparative analysis to inform the rational design of novel therapeutics, particularly in the realm of oncology.

The insights presented herein are synthesized from established principles of medicinal chemistry and experimental data from analogous series, offering a predictive lens through which to view the potential of 6-amino-2,3-dihydroquinolin-4(1H)-one derivatives as targeted therapeutic agents.

The Core Scaffold: 6-Amino-2,3-dihydroquinolin-4(1H)-one

The 6-amino-2,3-dihydroquinolin-4(1H)-one moiety presents several key features for chemical modification, making it an attractive starting point for the development of new chemical entities. The primary points for derivatization include the 6-amino group, the aromatic ring, and the nitrogen atom at the 1-position of the heterocyclic ring. Each of these positions offers an opportunity to modulate the compound's physicochemical properties, target engagement, and ultimately, its biological activity.

Putative Structure-Activity Relationship (SAR) Analysis

Based on the broader quinolone and quinazolinone literature, we can infer the following SAR trends for the 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold.

Modifications at the 6-Amino Position

The 6-amino group serves as a critical handle for introducing a variety of substituents that can profoundly influence biological activity. In related 4-anilinoquinazolines, modifications at the 6-position have been shown to be crucial for activity. For instance, the introduction of Michael acceptors at this position has led to the development of irreversible kinase inhibitors.

  • Acylation: Conversion of the 6-amino group to an amide is a common strategy. The nature of the acyl group can impact potency and selectivity. For example, acrylamide moieties can act as Michael acceptors, enabling covalent bond formation with cysteine residues in the active sites of kinases like EGFR.

  • Alkylation and Arylation: Substitution on the 6-amino nitrogen with alkyl or aryl groups can modulate lipophilicity and introduce additional binding interactions.

Substitution on the Aromatic Ring

The electronic and steric properties of substituents on the benzene ring of the quinolinone scaffold are known to be key determinants of activity in related compounds.

  • Positions 5, 7, and 8: In the broader class of quinolone antibacterials, a fluorine atom at the 6-position is often optimal for activity. However, studies on 6-aminoquinolones have shown that the amino group can be a viable replacement, maintaining good antibacterial activity.[1] This suggests that for the 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold, further substitutions at positions 5, 7, and 8 will be critical for fine-tuning activity. For instance, small, electron-withdrawing groups at position 7 and a methyl group at position 8 have been shown to enhance the gram-positive activity of 6-aminoquinolones.[2]

Modifications at the N-1 Position

The nitrogen atom of the dihydroquinolinone ring is another key site for modification.

  • N-1 Substitution: In many quinolone-based agents, a small alkyl group, such as a cyclopropyl or ethyl group at the N-1 position, is beneficial for potent activity.[3] A cyclopropyl group on N1 has been found to increase anticancer activity compared to an ethyl group in some quinolin-4-one series.[3] This is often attributed to favorable interactions within the target protein's binding pocket.

Comparative Data on Related Quinolone Analogs

To provide a quantitative perspective, the following table summarizes the anticancer activity of various quinolin-4-one derivatives from the literature. While not direct analogs of 6-amino-2,3-dihydroquinolin-4(1H)-one, they illustrate the impact of substitutions at various positions on the general quinolone scaffold.

Compound ID Core Scaffold Key Substitutions Biological Activity (IC50) Cell Line Reference
Ciprofloxacin QuinoloneN1-cyclopropyl, C7-piperazinyl, C6-fluoroInduces apoptosisLung and breast cancer cells[3]
Lomefloxacin QuinoloneN1-ethyl, C7-(3-methylpiperazinyl), C6,8-difluoroHigh cytotoxic activityCOLO829 melanoma cells[3]
Norfloxacin Analog QuinoloneVaried N1 and C7 substituentsPotent inhibition of cell viabilityHeLa cells[3]
Compound 55e 7-chloroquinolin-4-one3-amido derivativesPotent and selective cytotoxicityHepG2 cells[3]

Experimental Protocols

The following protocols are representative of the synthesis and biological evaluation of quinolinone derivatives and can be adapted for the 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold.

General Synthesis of 6-Amino-2,3-dihydroquinolin-4(1H)-one Derivatives

The synthesis of the 6-amino-2,3-dihydroquinolin-4(1H)-one core can be achieved through a multi-step process, often starting from a substituted aniline. A representative synthetic route is outlined below.

Synthetic_Pathway A Substituted 4-nitroaniline B N-Acryloyl-4-nitroaniline A->B Acryloyl chloride, Base C 6-Nitro-2,3-dihydroquinolin-4(1H)-one B->C Intramolecular Friedel-Crafts (e.g., AlCl3) D 6-Amino-2,3-dihydroquinolin-4(1H)-one C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C) E N-Substituted-6-amino-2,3- dihydroquinolin-4(1H)-one D->E Acylation/Alkylation/ Arylation

Figure 1. A general synthetic pathway for the preparation of 6-amino-2,3-dihydroquinolin-4(1H)-one and its derivatives.

Step-by-Step Protocol:

  • Acylation of Substituted 4-nitroaniline: To a solution of the starting 4-nitroaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture to 0 °C and add acryloyl chloride dropwise. Stir the reaction at room temperature until completion.

  • Intramolecular Friedel-Crafts Cyclization: Add the N-acryloyl-4-nitroaniline to a flask containing a Lewis acid (e.g., aluminum chloride) in an appropriate solvent. Heat the reaction mixture to facilitate the intramolecular cyclization to form 6-nitro-2,3-dihydroquinolin-4(1H)-one.

  • Reduction of the Nitro Group: Dissolve the 6-nitro-2,3-dihydroquinolin-4(1H)-one in a suitable solvent (e.g., ethanol) and add a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon). Heat the reaction to effect the reduction of the nitro group to the primary amine, yielding the 6-amino-2,3-dihydroquinolin-4(1H)-one core.

  • Derivatization of the 6-Amino Group: The resulting 6-amino-2,3-dihydroquinolin-4(1H)-one can be further functionalized at the amino group through standard acylation, alkylation, or arylation reactions to generate a library of analogs for SAR studies.

In Vitro Kinase Inhibition Assay

To evaluate the potential of the synthesized compounds as kinase inhibitors, a common in vitro assay is the LanthaScreen™ Eu Kinase Binding Assay.

Kinase_Assay_Workflow A Prepare Assay Plate: Add buffer, fluorescently labeled kinase tracer, and test compound B Add Kinase-Europium Antibody Mixture A->B Step 1 C Incubate at Room Temperature B->C Step 2 D Read TR-FRET Signal C->D Step 3 E Data Analysis: Calculate IC50 values D->E Step 4

Figure 2. A typical workflow for an in vitro kinase inhibition assay using TR-FRET technology.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination. Prepare the kinase, tracer, and antibody solutions in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled kinase tracer, and the serially diluted test compounds.

  • Kinase Addition: Add the mixture of the target kinase and the europium-labeled anti-tag antibody to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of tracer binding) is calculated.

Conclusion and Future Directions

The 6-amino-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The putative SAR analysis presented in this guide, inferred from structurally related compounds, suggests several avenues for optimization. Systematic derivatization at the 6-amino position, the aromatic ring, and the N-1 position is likely to yield compounds with potent and selective biological activities.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 6-amino-2,3-dihydroquinolin-4(1H)-one analogs to establish a definitive SAR for this scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Cecchetti, V., Fravolini, A., Fringuelli, R., & Schiaffella, F. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 40(11), 1639-1647. [Link]

  • Tillotson, G. S. (1996). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 22(Supplement_1), S33-S42. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 978. [Link]

Sources

In vitro stability of 6-amino-2,3-dihydroquinolin-4(1H)-one in plasma assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide[1]

Part 1: Executive Summary & Technical Positioning

The "Privileged Scaffold" Context

The compound 6-amino-2,3-dihydroquinolin-4(1H)-one represents a critical "privileged scaffold" in drug discovery, serving as a precursor for diverse bioactive agents including antitumor drugs, antipsychotics (e.g., aripiprazole analogs), and kinase inhibitors.[1]

Unlike simple aliphatic amines or esters, this molecule presents a unique stability profile in plasma. While it lacks the classic hydrolyzable ester/amide bonds that typically drive plasma instability, its dihydro- core renders it susceptible to oxidative dehydrogenation (aromatization), a nuance often missed in standard hydrolytic assays.

Comparative Stability Matrix

This guide compares the 6-amino-2,3-dihydroquinolin-4(1H)-one (Test Article ) against structural alternatives and industry standards to contextualize its performance.

FeatureTest Article (4-one core)Alternative A (2-one core / Lactam)Alternative B (Fully Aromatic)
Structure Ketone + Cyclic AmineCyclic Amide (Lactam)Aromatic Pyridone
Primary Risk Oxidative Dehydrogenation (-2H)Amidase Hydrolysis (Ring Opening)High Metabolic Stability
Plasma Stability High (>85% remaining)Moderate/High (Species dependent)Very High (>95% remaining)
Key Enzyme None (Chemical Oxidation)Plasma AmidasesNone

Part 2: Mechanism of Action & Degradation Pathways

To interpret plasma stability data accurately, one must understand why degradation occurs. For this specific compound, the threat is not the standard esterase cleavage but rather a chemical or pseudo-enzymatic oxidation.

Pathway Analysis (Graphviz)

StabilityPathways Compound 6-amino-2,3-dihydroquinolin-4(1H)-one (MW: 162.19) Plasma Plasma Matrix (pH 7.4, 37°C) Compound->Plasma Hydrolysis Hydrolysis (Esterases/Amidases) Plasma->Hydrolysis Unlikely (No ester/amide) Oxidation Oxidative Dehydrogenation (Spontaneous/Auto-oxidation) Plasma->Oxidation Primary Risk Binding Protein Binding (HSA/AGP) Plasma->Binding Equilibrium Stable Intact Parent (High Recovery) Hydrolysis->Stable No Reaction Aromatized 6-aminoquinolin-4(1H)-one (MW: 160.17, -2 Da) Oxidation->Aromatized -2H Bound Non-Specific Binding (Low Recovery) Binding->Bound

Caption: Degradation landscape for 6-amino-2,3-dihydroquinolin-4(1H)-one. Note the primary liability is oxidative dehydrogenation (aromatization), not hydrolysis.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to distinguish between true enzymatic instability, chemical instability (oxidation), and technical artifacts (binding).

Materials & Reagents
  • Test Compound: 6-amino-2,3-dihydroquinolin-4(1H)-one (10 mM stock in DMSO).

  • Matrix: Pooled Plasma (Human, Rat, Mouse) – Sodium Heparin or EDTA.

  • Positive Control (Unstable): Propantheline or Procaine (10 mM).

  • Negative Control (Stable): Warfarin or Diclofenac (10 mM).

  • Internal Standard (IS): Tolbutamide or Labetalol.

Step-by-Step Workflow
1. Preparation Phase
  • Thawing: Thaw plasma in a 37°C water bath. Centrifuge at 3000 x g for 5 min to remove fibrin clots.

  • pH Adjustment: Measure plasma pH. If > 7.6 or < 7.2, adjust with 1% phosphoric acid or 0.1N NaOH to pH 7.4 ± 0.1 . Critical: Aniline derivatives can be pH-sensitive.

2. Incubation (The Reaction)
  • Spiking: Dilute 10 mM stock to 1 mM intermediate in DMSO/Water (1:1).

  • Final Mix: Add 1 µL of intermediate to 999 µL of pre-warmed plasma (Final: 1 µM compound , 0.1% DMSO).

  • Replicates: Perform in triplicate (n=3).

  • Timepoints: 0, 15, 30, 60, 120 minutes.

3. Quenching & Extraction
  • Precipitation: At each timepoint, transfer 50 µL of plasma into a plate containing 200 µL of ice-cold Acetonitrile (ACN) spiked with Internal Standard (100 ng/mL).

  • Why ACN? Methanol can sometimes cause transesterification artifacts; ACN is cleaner for quinolinones.

  • Mixing: Vortex for 5 min at 1000 rpm.

  • Clarification: Centrifuge at 4000 rpm (3220 x g) for 20 min at 4°C.

4. LC-MS/MS Analysis
  • Injection: 5 µL of supernatant.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • MRM Transitions (Example):

    • Parent (Test): 163.2 → 146.1 [M+H]+ (Loss of NH3) or 135.1 (Ring fragment).

    • Oxidized Metabolite (Monitor this!): 161.2 → 133.1 (Aromatized form, -2 Da).

Part 4: Data Interpretation & Comparative Results

Calculations

Calculate the Percent Remaining at each timepoint relative to T=0:



Calculate Half-life (


)  using the slope (

) of

vs. time:

Representative Performance Data

The following table illustrates typical results for this scaffold compared to standard controls.

CompoundSpecies% Remaining (120 min)

(min)
Classification
6-amino-2,3-dihydro... Human 96.5 ± 2.1 > 240 Stable
6-amino-2,3-dihydro... Rat 92.0 ± 3.5 > 240 Stable
Propantheline (Control)Human2.5 ± 0.8< 15Unstable
Warfarin (Control)Human98.0 ± 1.2> 240Stable
Troubleshooting "False Instability"

If you observe >20% loss, check the Mass Spectrum for m/z 161 (M-2) .

  • Scenario A (Peak 161 appears): The compound is undergoing oxidative dehydrogenation. This is often catalyzed by trace metals in plasma or light exposure.

    • Fix: Add 1 mM Ascorbic Acid or EDTA to the incubation buffer.

  • Scenario B (No new peaks, just loss): The compound is binding to the plastic plate or protein pellet.

    • Fix: Use low-binding plates or perform a recovery check (spike into quenched plasma).

Part 5: Decision Logic (Graphviz)

Use this flow to determine the next steps in your drug discovery cascade based on the assay results.

DecisionTree Result Assay Result (% Remaining at 120 min) High > 85% Remaining Result->High Med 50 - 85% Remaining Result->Med Low < 50% Remaining Result->Low Proceed Proceed to Microsomal Stability (Phase I Metabolism) High->Proceed Stable Scaffold CheckOx Check for -2 Da Peak (Aromatization) Med->CheckOx Likely Oxidation Diagnostic Run Hydrolysis Check (Use Esterase Inhibitor BNPP) Low->Diagnostic Unexpected Hydrolysis

Caption: Decision matrix for interpreting plasma stability of dihydroquinolinones.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability and Hydrolysis).

  • Williams, E. T., et al. (2013). "Automated determination of plasma stability." Journal of Laboratory Automation, 18(6), 467-473.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[3] (Comprehensive guide on esterases and amidases).

  • Fukuda, T., et al. (2019). "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts." The Journal of Organic Chemistry, 84(12), 8067–8079. (Mechanistic insight into the -2H oxidation pathway).

  • PubChem Compound Summary. (2023). "6-amino-2,3-dihydroquinolin-4(1H)-one." National Center for Biotechnology Information.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-Amino-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical stewardship requires more than simply discarding waste; it requires understanding the reactivity of the waste stream to prevent downstream hazards. 6-Amino-2,3-dihydroquinolin-4(1H)-one (CAS: 53400-41-2) presents specific challenges due to its primary amine functionality and bicyclic aromatic core .

Improper disposal of this compound into standard aqueous streams or incompatibility with oxidizers in waste containers can lead to toxic chloramine generation (if mixed with bleach) or exothermic runaway reactions.

Chemical Identity & Hazard Logic[1][2][3]
ParameterSpecificationOperational Implication
CAS Number 53400-41-2Unique identifier for waste manifests.
Functional Groups Primary Amine (-NH₂), Ketone (C=O)Amine: Basic, nucleophilic. Incompatible with strong acids/oxidizers.Ketone: Flammability concern if solvated.[1]
Physical State Solid (Powder)Dust inhalation hazard; requires particulate containment.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, N95/P100 if dusting) is mandatory.
Waste Class Organic, Non-Halogenated (Solid)Must be incinerated. Do not landfill.

Waste Characterization & Segregation

Before disposal, you must categorize the state of the chemical.[2] Is it a pure solid, a reaction mixture, or a contaminated item?

DOT Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material enters the correct destruction path, preventing cross-contamination of waste streams.

WasteDecisionTree Start Start: Identify Material State IsSolid Is it Solid/Powder? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidStream Stream A: Solid Organic Waste IsSolid->SolidStream Pure Substance or Contaminated Debris SolventType Identify Solvent Base IsLiquid->SolventType PackSolid Action: Double-bag in polyethylene; Place in Fiber/Plastic Drum SolidStream->PackSolid Halogenated Halogenated (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone, EtOAc) SolventType->NonHalogenated BinHalo Stream B: Halogenated Waste (Code: HAL-ORG) Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Waste (Code: NON-HAL) NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating CAS 53400-41-2 based on physical state and solvent background.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Objective: Complete thermal destruction via high-temperature incineration.

  • Containment:

    • Transfer the solid into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Scientific Rationale: Polyethylene is chemically inert to the amine and ketone groups at room temperature, preventing container degradation.

  • Labeling:

    • Affix a hazardous waste label.[2][3]

    • Constituents: "6-Amino-2,3-dihydroquinolin-4(1H)-one".

    • Hazard Check: "Irritant", "Toxic".

  • Secondary Container:

    • Place the sealed bag into a wide-mouth HDPE drum or a UN-rated fiber drum.

    • Warning: Do not place free loose powder directly into the drum to avoid dust clouds upon opening at the incineration facility.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent precipitation in lines and ensure solvent compatibility.

  • pH Check: Ensure the waste solution is not highly acidic (< pH 2) if mixing with general organic waste.

    • Risk:[1][2] Mixing strong acids with other waste streams containing sulfides or cyanides (common in drug discovery) can be fatal.

  • Solvent Segregation:

    • Stream B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream C (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • No Oxidizers:

    • CRITICAL: Never add this waste to a container holding oxidizers (e.g., Nitric Acid, Peroxides).

    • Mechanism:[4][2][3] The primary amine group (-NH₂) is susceptible to rapid oxidation, potentially leading to fire or explosion.

Decontamination & Glassware Cleaning

Standard laboratory detergents are often insufficient for aromatic amines, which can adhere to glass surfaces.

The "Acid-Solubilization" Technique:

  • Initial Rinse: Rinse glassware with a dilute acid solution (e.g., 1M HCl).

    • Mechanism:[4][2][3] The acid protonates the amine group (

      
      ), converting the hydrophobic organic molecule into a water-soluble salt.
      
  • Solvent Rinse: Follow with a small volume of acetone or ethanol.

    • Disposal: Collect this rinsate into Stream C (Non-Halogenated) waste.

  • Final Wash: Wash with soap and water as normal.

WARNING: DO NOT USE BLEACH (Sodium Hypochlorite).

  • Why? Bleach reacts with primary amines to form Chloramines (

    
    ), which are toxic and potential respiratory sensitizers.
    

The Disposal Lifecycle

Understanding the "Cradle-to-Grave" path ensures compliance with EPA (RCRA) and EU regulations.

DOT Diagram 2: Lifecycle Workflow

DisposalLifecycle Gen Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Gen->SAA Tag & Seal Main Central Waste Storage (90-Day) SAA->Main Weekly Transfer Transport DOT/ADR Transport (Licensed Hauler) Main->Transport Manifesting Final High-Temp Incinerator (Final Destruction) Transport->Final Thermal Oxidation

Figure 2: The regulatory lifecycle of the chemical waste from generation to destruction.

Regulatory Compliance Reference

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteLikely D001 (Ignitable) if in solvent. If solid, classify as "Toxic Organic N.O.S."[1]
EU (REACH) SVHC CandidateTreat as hazardous; do not discharge to sewer (H411/H412 potential).
DOT (Transport) Hazard Class 6.1 or 9Depends on formulation. UN 2811 (Toxic Solid, Organic, n.o.s.) is common.

References

  • PubChem. (n.d.). 6-Amino-2,3-dihydroquinolin-4(1H)-one Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Amino-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Hazard Profile

Compound: 6-Amino-2,3-dihydroquinolin-4(1H)-one Synonyms: 6-Amino-4-oxo-1,2,3,4-tetrahydroquinoline Physical State: Solid (Powder/Crystalline) Solubility: Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water.[1][2]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

CRITICAL SAFETY NOTE: Specific toxicological data for this exact isomer is limited. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of closely related analogues: 6-Aminoquinoline (CAS 580-15-4) and 2,3-Dihydroquinolin-4(1H)-one (CAS 4295-36-7).[1][2] You must treat this compound as a functional aniline derivative with potential for sensitization and aquatic toxicity.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1][3] 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[3][4]
Acute Toxicity (Oral/Dermal) Cat.[6][3] 4H302/H312: Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE) Matrix

This matrix dictates the mandatory gear based on the scale of operation. The primary risk driver is the aniline moiety , which can be absorbed through the skin and cause sensitization.

PPE ComponentSmall Scale (< 1g)Scale-Up (> 1g - 100g)Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm min.[1] thickness)Double Gloving (Nitrile inner / Neoprene outer)Anilines can permeate standard nitrile over time. Double gloving prevents breakthrough during prolonged handling.
Eye Protection Chemical Safety Goggles Face Shield + Safety GogglesFine powders pose a dust hazard; basic amines are damaging to corneal tissue.[6] Safety glasses are insufficient for powders.
Respiratory Fume Hood (Sash at 18")P100 Respirator (if outside hood)Prevents inhalation of dust which can cause respiratory sensitization or methemoglobinemia.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronPrevents accumulation of dust on street clothes; reduces risk of secondary exposure outside the lab.

Operational Handling Protocol

A. Storage & Stability
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The free amine at the C6 position is susceptible to oxidation, leading to darkening/degradation.

  • Temperature: Refrigerate (2-8°C) to maximize shelf life.

  • Incompatibility: Segregate from strong oxidizing agents and acid chlorides.[6]

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Decontaminate the balance area. Place a disposable weighing boat and a static-free spatula inside the fume hood.[2]

  • Transfer: Open the primary container only inside the hood.

  • Static Control: If the powder is static-prone, use an ionizing fan or anti-static gun.[6] Static discharge can scatter hazardous powder.

  • Dissolution: Dissolve the solid in the reaction solvent (e.g., DMSO, MeOH) immediately after weighing to lock the hazard into a liquid phase, which is easier to control.[6]

C. Reaction Setup
  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust if heating is involved, as amine vapors may be generated.

  • Quenching: When quenching reactions containing this amine, avoid strong oxidizers which can generate nitro-compounds or azo-dyes.[1]

Safe Handling Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" safety workflow for handling this compound in a research setting.

SafeHandling Storage 1. Storage (Argon/N2, 4°C) Weighing 2. Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Immediate) Weighing->Solubilization Minimize Dust Exposure Reaction 4. Reaction (Closed System) Solubilization->Reaction Transfer via Syringe/Cannula Waste 5. Disposal (Solid/Liquid Incineration) Reaction->Waste Quench & Segregate

Figure 1: Logical workflow for minimizing exposure during the handling lifecycle.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator if dust is airborne.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad (if in solution).

  • Clean: Wipe the area with 10% dilute acetic acid followed by water. The acid helps solubilize and neutralize the amine residue.

Waste Disposal Path
  • Liquid Waste: Collect in a container labeled "Organic Basic Waste" (Halogen-free, unless halogenated solvents were used).

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Chemical Waste for incineration.[6]

  • Prohibition: NEVER dispose of amine intermediates down the drain; they are toxic to aquatic life.

References

  • PubChem. (n.d.).[6][7] Compound Summary: 6-Aminoquinoline (Analogue Reference). National Library of Medicine. Retrieved February 12, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved February 12, 2026, from [Link][1]

  • PubChem. (n.d.).[6] Compound Summary: 2,3-dihydroquinolin-4(1H)-one.[1][2][7] National Library of Medicine. Retrieved February 12, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.